molecular formula C9H4BrIO2 B3033195 6-Bromo-3-iodo-4H-chromen-4-one CAS No. 942474-12-6

6-Bromo-3-iodo-4H-chromen-4-one

Cat. No.: B3033195
CAS No.: 942474-12-6
M. Wt: 350.93 g/mol
InChI Key: JAKJUHSVDDDAAC-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-4H-chromen-4-one is a useful research compound. Its molecular formula is C9H4BrIO2 and its molecular weight is 350.93 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromo-3-iodo-4H-chromen-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromo-3-iodo-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-iodo-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-iodochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrIO2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKJUHSVDDDAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CO2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650183
Record name 6-Bromo-3-iodo-4H-1-benzopyran-4-one
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Molecular Weight

350.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-12-6
Record name 6-Bromo-3-iodo-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-3-IODOCHROMONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Guide: Applications of Substituted Chromones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromone (4H-chromen-4-one) scaffold represents a "privileged structure" in medicinal chemistry due to its inherent ability to mimic endogenous ligands, particularly adenosine triphosphate (ATP). Its planar, bicyclic benzopyrone architecture allows it to slot effectively into the binding pockets of kinases, oxidases, and phosphodiesterases. This guide dissects the structure-activity relationships (SAR), synthetic pathways, and validation protocols necessary to leverage substituted chromones for high-affinity drug discovery in oncology and neurodegeneration.

Part 1: The Pharmacophore & Mechanism of Action

The ATP-Mimetic Paradigm

The clinical utility of chromones stems largely from their capacity to act as ATP-competitive inhibitors. The oxygen atoms at positions 1 and 4 (carbonyl) often serve as hydrogen bond acceptors, interacting with the "hinge region" of kinase enzymes.

  • Planarity: The rigid bicyclic system minimizes entropy loss upon binding.

  • Electronic Distribution: The electron-rich C2-C3 double bond allows for

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the active site.
Structural Mapping (SAR Visualization)

To design effective ligands, one must understand the functional zones of the scaffold.

ChromoneSAR ChromoneCore Chromone Scaffold (4H-chromen-4-one) ZoneC2 Position C2/C3 (Target Selectivity) Determines Kinase vs. Receptor affinity ChromoneCore->ZoneC2 Primary Pharmacophore ZoneC6 Position C6/C7 (ADME & Potency) Solubility & Metabolic Stability ChromoneCore->ZoneC6 Secondary Binding ZoneC8 Position C8 (Steric Gate) Controls access to restricted pockets ChromoneCore->ZoneC8 Steric Modulation Kinase Kinase Inhibitors (e.g., PI3K, p38) Requires Aryl/Heteroaryl at C2 ZoneC2->Kinase Neuro Neuroprotection (AChE/MAO-B) Requires Amines at C6/C7 ZoneC6->Neuro

Figure 1: Functional mapping of the chromone scaffold. C2 substitutions drive primary target engagement, while C6/C7 modifications tune physicochemical properties.

Part 2: Therapeutic Applications & SAR[1][2]

Oncology: Kinase Inhibition (PI3K/mTOR & p38 MAPK)

Substituted chromones function as Type I kinase inhibitors. The carbonyl oxygen (C4) and the ether oxygen (O1) often form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met109 in p38 MAPK).

  • Critical Modification: Introduction of a 2-(4-pyridyl) or 2-morpholino group.

  • Mechanism: These basic nitrogen moieties interact with the ATP-binding pocket's ribose-binding zone, enhancing affinity.

  • Case Study: Thienopyrimidine-chromone hybrids have shown IC50 values < 1.0 µM against PC-3 prostate cancer lines by dual inhibition of mTOR/PI3K.

Neurodegeneration: Multi-Target-Directed Ligands (MTDLs)

In Alzheimer’s and Parkinson’s research, chromones are utilized to hit dual targets: Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).

  • Critical Modification: C6-substitution with a basic amine (e.g., piperidine) connected via an alkyl linker.[1]

  • Mechanism: The chromone core intercalates into the peripheral anionic site (PAS) of AChE, while the C6-linker extends into the catalytic active site (CAS), blocking acetylcholine hydrolysis.

Table 1: Comparative SAR of Chromone Derivatives

Therapeutic AreaTargetKey Substitution (R-Group)Effect on ActivityRef
Oncology p38 MAPKC2-(4-pyridyl)Mimics ATP adenine ring; H-bond acceptor.[1]
Oncology PI3K/mTORC2-morpholineImproves solubility & ribose pocket binding.[2]
Neuro MAO-BC6-benzyloxyFills hydrophobic pocket of MAO-B.[3]
Neuro AChEC3-carboxamideEnhances binding to AChE peripheral site.[4]

Part 3: Synthetic Strategies & Protocols

The Baker-Venkataraman Rearrangement remains the gold standard for generating 2-substituted chromones due to its reliability and regioselectivity.

Synthesis Workflow Diagram

BakerVenkataraman Start 2-Hydroxyacetophenone Reagent1 Aroyl Chloride / Pyridine (Esterification) Start->Reagent1 Inter1 O-Aroylacetophenone Reagent1->Inter1 Reagent2 KOH / Pyridine or t-BuOK (Base-Catalyzed Rearrangement) Inter1->Reagent2 Inter2 1,3-Diketone (o-Hydroxydibenzoylmethane) Reagent2->Inter2 Reagent3 H2SO4 / AcOH or P2O5 (Cyclodehydration) Inter2->Reagent3 Product 2-Substituted Chromone Reagent3->Product

Figure 2: The Baker-Venkataraman pathway.[2] The critical step is the intramolecular Claisen-type condensation (Rearrangement) forming the 1,3-diketone.

Detailed Protocol: Synthesis of 2-(4-Fluorophenyl)chromen-4-one

Targeting p38 MAPK inhibition.

Phase 1: O-Acylation

  • Dissolution: Dissolve 2-hydroxyacetophenone (10 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask.

  • Addition: Add 4-fluorobenzoyl chloride (11 mmol) dropwise at 0°C to control the exotherm.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Pour into ice-cold HCl (1M) to neutralize pyridine. Filter the solid o-benzoyloxyacetophenone.

Phase 2: Rearrangement (The Baker-Venkataraman Step)

  • Base Treatment: Dissolve the intermediate from Phase 1 in dry pyridine (10 mL). Add powdered KOH (15 mmol).

  • Heating: Heat to 50°C for 2 hours. The solution will turn viscous/yellow (formation of the potassium enolate).

  • Acidification: Pour onto crushed ice/HCl. The yellow precipitate is the 1,3-diketone (propane-1,3-dione derivative).

Phase 3: Cyclization

  • Cyclodehydration: Reflux the 1,3-diketone in Glacial Acetic Acid with catalytic conc. H2SO4 (3-5 drops) for 1 hour.

  • Isolation: Cool and pour into water. The crude chromone precipitates out. Recrystallize from Ethanol.

Part 4: Biological Validation (Protocol)

Synthesized ligands must be validated for cytotoxicity and specificity.

Protocol: MTT Cell Viability Assay

Purpose: To determine the IC50 of the chromone derivative against cancer cell lines (e.g., MCF-7 or PC-3).

  • Seeding: Seed cells (e.g., MCF-7) in 96-well plates at a density of

    
     cells/well in DMEM media. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve the chromone derivative in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture media. Controls: DMSO only (Negative) and Doxorubicin (Positive).

  • Incubation: Treat cells for 48h or 72h.

  • Dye Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase reduces MTT to purple formazan crystals in viable cells only.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Plot Absorbance vs. Log(Concentration). Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 2011. Link

  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities. Chemical Biology & Drug Design, 2020. Link

  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 2022. Link[1]

  • Chromones: privileged scaffolds for the production of multi-target-directed-ligand agents for the treatment of Alzheimer's disease. Expert Opinion on Drug Discovery, 2018. Link

  • Baker-Venkataraman Rearrangement. Comprehensive Organic Name Reactions, 2010. Link

Sources

Advanced Synthesis of 3-Iodochromones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review on the Synthesis of 3-Iodochromones Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

The 3-iodochromone (3-iodo-4H-chromen-4-one) scaffold represents a critical "privileged structure" in medicinal chemistry and a pivotal intermediate in organic synthesis. Unlike its chloro- or bromo- analogues, the C3-iodo moiety offers superior reactivity for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid diversification of the chromone core—a strategy essential for developing flavonoids, isoflavonoids, and pharmacological agents with anticancer, antifungal, and anti-inflammatory properties.

This guide synthesizes the most robust, field-proven methodologies for accessing 3-iodochromones, moving beyond simple recipe listing to analyze the mechanistic causality and strategic utility of each approach.

Strategic Pathway Analysis

When designing a synthesis for 3-iodochromones, researchers generally face a binary choice: De Novo Cyclization or Late-Stage Functionalization .

FeatureDe Novo Cyclization (via Enaminones)Direct Iodination (Electrophilic Substitution)
Starting Material 2'-HydroxyacetophenonesPre-formed Chromones
Regioselectivity Intrinsic (Controlled by mechanism)Variable (Substrate dependent)
Atom Economy Moderate (Loss of amine/leaving groups)High (Substitution of H)
Primary Use Case Constructing complex/substituted coresFunctionalizing available libraries
Key Reagents DMF-DMA, I

CAN/I

, NIS, or Hypervalent Iodine

Method A: De Novo Synthesis via Enaminones (The "Gold Standard")

This method is widely regarded as the most reliable route for generating 3-iodochromones from simple precursors. It involves the condensation of 2'-hydroxyacetophenones with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, followed by iodine-mediated cyclization.

Mechanistic Insight

The reaction proceeds through an iodonium-induced cyclization.[1] The iodine electrophile activates the electron-rich enaminone double bond. The phenolic oxygen, acting as an internal nucleophile, attacks the activated center (6-endo-trig), followed by the elimination of the dimethylamine moiety and HI to aromatize the system.

EnaminoneMechanism Start 2-Hydroxyacetophenone Enaminone Enaminone Intermediate (via DMF-DMA) Start->Enaminone Condensation Iodination Iodonium Ion Formation (I2 Addition) Enaminone->Iodination + I2 Cyclization Intramolecular Nucleophilic Attack Iodination->Cyclization Ring Closure Elimination Elimination of NHMe2 & HI Cyclization->Elimination - H+ Product 3-Iodochromone Elimination->Product Aromatization

Figure 1: Mechanistic pathway for the conversion of 2'-hydroxyacetophenones to 3-iodochromones via enaminones.

Validated Experimental Protocol

Source: Adapted from Kaushik et al. (2021) and standard literature protocols.

Reagents:

  • Substituted 2'-hydroxyacetophenone (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 equiv)

  • Molecular Iodine (I

    
    ) (1.2 equiv)
    
  • Solvent: CHCl

    
     or CH
    
    
    
    Cl
    
    

Step-by-Step Workflow:

  • Enaminone Formation: In a round-bottom flask, mix 2'-hydroxyacetophenone (10 mmol) with DMF-DMA (20 mmol). Heat the neat mixture or use toluene as a solvent at 90°C for 3–6 hours. Monitor via TLC until the starting material is consumed.

  • Isolation: Remove excess DMF-DMA under reduced pressure (rotary evaporator). The residue (enaminone) is often a yellow/orange solid or oil and can be used directly without extensive purification.

  • Cyclization: Dissolve the crude enaminone in CHCl

    
     (30 mL). Add molecular iodine (12 mmol) in small portions at room temperature.
    
  • Reaction: Stir the mixture for 1–2 hours. A color change (often dark to lighter or precipitate formation) may be observed.

  • Workup: Wash the organic layer with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to quench excess iodine (indicated by the disappearance of the dark purple/brown color). Wash with water, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate.
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient).

Yield Expectation: 75–90% depending on ring substituents.

Method B: Direct Regioselective Iodination (Late-Stage Functionalization)

For scaffolds where the chromone ring is already constructed, direct electrophilic iodination at the C3 position is the preferred route. The C3 position is the most electron-rich site in the chromone hetero-ring (similar to the


-position of an enone), making it susceptible to electrophilic attack.
The CAN/I System

The use of Ceric Ammonium Nitrate (CAN) as a catalyst with molecular iodine is a superior "green" alternative to harsh oxidative conditions. CAN acts as a Single Electron Transfer (SET) oxidant, generating an electrophilic iodine species (


 or radical equivalent) in situ.

DirectIodination Reagents I2 + CAN (cat.) Activation Generation of Electrophilic I+ Reagents->Activation Oxidation Attack Electrophilic Attack at C3 Activation->Attack + Chromone Intermediate Sigma Complex Attack->Intermediate Product 3-Iodochromone Intermediate->Product - H+

Figure 2: CAN-mediated activation of iodine for regioselective substitution.

Validated Experimental Protocol

Source: Adapted from generic protocols for oxidative iodination of aromatics (e.g., Tetrahedron Lett. 2007).

Reagents:

  • Chromone derivative (1.0 equiv)

  • Molecular Iodine (I

    
    ) (0.6–1.0 equiv)
    
  • Ceric Ammonium Nitrate (CAN) (0.05–0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

Step-by-Step Workflow:

  • Preparation: Dissolve the chromone (1.0 mmol) in MeCN (5 mL).

  • Addition: Add molecular iodine (0.6 mmol) followed by CAN (0.05 mmol).

  • Reaction: Stir the mixture at room temperature (25–30°C). For deactivated substrates, mild heating (40–50°C) may be required.

  • Monitoring: Track the disappearance of the starting chromone by TLC. Reaction times typically range from 30 minutes to 4 hours.

  • Workup: Pour the reaction mixture into ice-cold water. Extract with ethyl acetate. Wash the organic phase with 5% Na

    
    S
    
    
    
    O
    
    
    and brine.
  • Purification: Evaporate the solvent. The product is often pure enough for subsequent steps; otherwise, purify via column chromatography.

Comparative Data Analysis

The following table contrasts the primary methods based on critical process parameters.

ParameterEnaminone Route Direct Iodination (CAN/I

)
Hypervalent Iodine (PhI(OAc)

)
Substrate Scope Excellent (builds ring)Good (requires pre-formed ring)Good
Reaction Conditions 2 Steps, Heat then RT1 Step, RT/Mild Heat1 Step, RT
Reagent Cost Low (DMF-DMA, I

)
Low (Cat. CAN, I

)
High (Hypervalent reagents)
Atom Economy Lower (Loss of amine)HighLow (Stoichiometric byproduct)
Scalability High (Industrial viable)HighModerate
Typical Yield 80–95%70–90%60–85%

References

  • Kaushik, P., Shakil, N. A., & Rana, V. S. (2021).[2] Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides.[2][3] Frontiers in Chemistry, 9, 636882.[3] [Link]

  • Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes (Demonstrating general iodocyclization principles). The Journal of Organic Chemistry, 77(17), 7640–7645. [Link]

  • Das, B., Krishnaiah, M., Venkateswarlu, K., & Reddy, V. S. (2007). A mild and simple regioselective iodination of activated aromatics with iodine and catalytic ceric ammonium nitrate.[4][5][6][7] Tetrahedron Letters, 48(31), 5371-5374. [Link]

  • Sasaki, T., Moriyama, K., & Togo, H. (2017).[8] Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide (Relevant electrophilic iodine chemistry). The Journal of Organic Chemistry, 82(22), 11727–11734. [Link]

Sources

Unlocking the Therapeutic Promise: A Technical Guide to the Pharmacophore Potential of the Chromone Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Chromone Scaffold as a "Privileged" Architectural Blueprint in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in compounds targeting a wide array of biological receptors and enzymes. These are termed "privileged structures"—a concept that has evolved into a cornerstone of modern drug design. The chromone (4H-1-benzopyran-4-one) scaffold is a quintessential example of such a structure.[1][2][3][4] This rigid, bicyclic system, composed of a benzene ring fused to a γ-pyrone ring, is not merely a synthetic curiosity; it is a recurring motif in a multitude of naturally occurring compounds, particularly flavonoids, which are ubiquitous in the plant kingdom.[5][6][7]

The inherent value of the chromone core lies in its unique combination of properties. Its planar structure provides a rigid foundation for the precise spatial orientation of functional groups, a critical factor for high-affinity binding to biological targets. Furthermore, the scaffold possesses a low degree of toxicity in mammals, making it an attractive starting point for therapeutic development.[1][5] The true power of the chromone scaffold, however, is its synthetic tractability. The benzene and pyrone rings offer multiple positions (C2, C3, and C5-C8) that are amenable to chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of pharmacological properties.[1] This guide will provide an in-depth exploration of the chromone scaffold's pharmacophoric potential, detailing the methodologies—both computational and experimental—used to unlock its therapeutic promise.

Section 1: The Versatility of Chromone—A Spectrum of Biological Activities

The chromone nucleus is the foundation for compounds demonstrating a remarkable breadth of pharmacological activities. This versatility underscores its ability to interact with a diverse range of biological targets, from enzymes to cellular receptors. The specific activity is profoundly influenced by the nature, position, and number of substituents attached to the core scaffold.[1]

Key therapeutic areas where chromone derivatives have shown significant potential include:

  • Anti-inflammatory and Anti-allergic Agents: This is perhaps the most historically significant application. The FDA-approved drug Disodium Cromoglycate (Cromolyn Sodium) functions as a mast cell stabilizer for the treatment of asthma.[5][8] Its mechanism involves inhibiting the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators.[8] Other derivatives have been shown to inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase, or modulate inflammatory signaling pathways such as NF-κB.[5][9][10]

  • Anticancer Agents: Chromone derivatives have emerged as potent anticancer agents acting through various mechanisms.[1][9] They have been designed as inhibitors of critical protein kinases (e.g., PI3K, CDK), topoisomerases, and microtubule assembly.[5][9] Their cytotoxic effects often involve inducing apoptosis, arresting the cell cycle, and inhibiting tumor angiogenesis.[11]

  • Neuroprotective Agents: The chromone scaffold is being actively explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[12] Derivatives have been synthesized that act as potent and selective inhibitors of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in these conditions.[2][13]

  • Antimicrobial and Antiviral Agents: The scaffold has been functionalized to produce compounds with significant activity against a range of bacteria, fungi, and viruses.[1][5][7] For instance, certain chromone derivatives have shown promise against Mycobacterium tuberculosis and various clinically relevant bacterial strains.[9]

The following table summarizes representative examples of chromone derivatives and their documented biological activities, illustrating the scaffold's broad therapeutic potential.

Chromone Derivative Class Target/Mechanism Therapeutic Area Reported Activity (Example)
2-Arylchromones (Flavones)Kinase Inhibition (e.g., PI3K)OncologyIC50 values in the low micromolar range against various cancer cell lines.[1]
Chromone-3-CarboxamidesMAO-B InhibitionNeurodegenerationHighly potent and selective inhibition, with IC50 values in the nanomolar range (e.g., 8.62 nM).[9]
3-Formylchromone HybridsAcetylcholinesterase (AChE) InhibitionNeurodegenerationModerate to high inhibition, with IC50 values often in the micromolar to nanomolar range.[13]
Khellin and AnaloguesSmooth Muscle RelaxationVasodilator / AntispasmodicUsed historically for angina and asthma.[5][14]
Disodium CromoglycateMast Cell StabilizationAllergy / AsthmaPrevents mediator release from mast cells.[5][8]

Section 2: Deconstructing the Pharmacophore—Key Structural Features and Methodologies

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target. Exploring the pharmacophore potential of the chromone scaffold is a systematic process that integrates computational modeling with synthetic chemistry and biological validation.

Core Pharmacophoric Features

The chromone scaffold itself presents several key features that contribute to its binding capabilities:

  • Hydrogen Bond Acceptors: The carbonyl oxygen at position 4 and the pyran oxygen at position 1 are potent hydrogen bond acceptors.

  • Aromatic System: The fused benzene ring provides a large, hydrophobic surface capable of engaging in π-π stacking and hydrophobic interactions with protein residues.

  • Planar Scaffold: The rigid, planar nature of the bicyclic system minimizes conformational entropy upon binding, which can contribute to higher binding affinity.

The true potential is realized by decorating this scaffold with additional pharmacophoric features through substitution.

Caption: Core structure of the chromone scaffold highlighting key positions for substitution and pharmacophoric features.

Methodological Workflow for Pharmacophore Exploration

A robust investigation into the pharmacophore potential of the chromone scaffold follows a self-validating, iterative cycle of design, synthesis, and testing.

Pharmacophore_Exploration_Workflow A Target Identification & Validation B Computational Modeling (Docking, Pharmacophore Hypothesis) A->B  Input C Design of Chromone Derivative Library B->C  Guides D Chemical Synthesis (e.g., Vilsmeier-Haack, Simonis) C->D E In Vitro Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity) D->E  Compounds F SAR Analysis (Structure-Activity Relationship) E->F  Data F->B  Feedback Loop G Lead Optimization F->G G->D  Refined Design H In Vivo Testing G->H

Caption: Iterative workflow for exploring the pharmacophore potential of the chromone scaffold.

Section 3: Experimental Protocols and Data Interpretation

This section provides validated, step-by-step methodologies for the synthesis and evaluation of chromone derivatives, reflecting the core of the drug discovery process.

Synthesis Protocol: Vilsmeier-Haack Formylation for 3-Formylchromone

The Vilsmeier-Haack reaction is a versatile and widely used method for introducing a formyl group onto the chromone scaffold, creating a key intermediate for further derivatization.[1]

Causality: This reaction proceeds by forming a Vilsmeier reagent (a chloroiminium ion) from dimethylformamide (DMF) and phosphoryl chloride (POCl3). This electrophilic reagent then attacks the electron-rich enol intermediate of a 2-hydroxyacetophenone, leading to cyclization and formylation at the C3 position.

Protocol:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool phosphorus oxychloride (POCl3, 3.0 eq) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 5.0 eq) dropwise to the cooled POCl3 with constant stirring. Maintain the temperature below 10°C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Substrate Addition: Dissolve the starting 2-hydroxyacetophenone (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Precipitation: A solid precipitate will form. If precipitation is incomplete, neutralize the solution with a saturated sodium bicarbonate solution until a pH of 6-7 is reached.

  • Isolation and Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 3-formylchromone.

Biological Evaluation Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell viability and proliferation. It is a foundational experiment for evaluating the anticancer potential of new chromone derivatives.

Causality: The assay relies on the ability of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test chromone derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Section 4: Case Study—Chromones as Modulators of Inflammatory Signaling

Many anti-inflammatory chromones exert their effects by inhibiting the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

Mechanism: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like TNF-α) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes (e.g., COX-2, IL-6). Certain chromone derivatives have been shown to inhibit the kinase (IKK) responsible for phosphorylating IκBα, thereby preventing NF-κB activation and downstream inflammation.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex TNF->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_P P-IκBα NFkB NF-κB IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Degradation Proteasomal Degradation IkBa_P->Degradation Chromone Chromone Derivative Chromone->IKK Inhibits DNA DNA NFkB_nuc->DNA Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Caption: Simplified pathway showing inhibition of NF-κB activation by a chromone derivative.

Conclusion and Future Perspectives

The chromone scaffold has unequivocally established itself as a privileged structure in medicinal chemistry.[3][12] Its synthetic accessibility, favorable toxicological profile, and inherent ability to interact with a multitude of biological targets make it a highly valuable template for drug design.[1][5] The future of chromone-based drug discovery will likely focus on several key areas: the development of multi-target-directed ligands (MTDLs) for complex diseases like cancer and neurodegeneration, the use of advanced computational techniques to design derivatives with enhanced specificity and potency, and the exploration of novel biological targets for this versatile scaffold.[5] As our understanding of disease biology deepens, the chromone scaffold will undoubtedly continue to serve as a vital architectural blueprint for the next generation of innovative therapeutics.

References

  • Gaspari, M., et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry. Available at: [Link]

  • Rehman, J., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules. Available at: [Link]

  • Gaspar, A., et al. (2018). Challenges with chromone as a privileged scaffold in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Kumar, D., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry. Available at: [Link]

  • Benny, A. T., et al. (2021). Chromone a Privileged Scaffold in Drug Discovery: Developments on the Synthesis and Bioactivity. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Gaspari, M., et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Scilit. Available at: [Link]

  • Silva, A. M. S., et al. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Gaspari, M., et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. ACS Publications. Available at: [Link]

  • Ribeiro, C. M. F., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules. Available at: [Link]

  • Various Authors. (2018). Chromones as a privileged scaffold in drug discovery: A review. ResearchGate. Available at: [Link]

  • Benny, A. T., et al. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Bentham Science. Available at: [Link]

  • Singhal, M. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews. Available at: [Link]

  • Sharma, P., et al. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry. Available at: [Link]

  • Sharma, S. K., et al. (2014). An Update on Natural Occurrence and Biological Activity of Chromones. ResearchGate. Available at: [Link]

  • Kaur, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Kumar, D., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Publishing. Available at: [Link]

  • Gaspar, A., et al. (2014). Chromones and their Derivatives as Radical Scavengers: A Remedy for Cell Impairment. Current Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2024). Synthesis of Chromones and Flavones. Organic Chemistry Portal. Available at: [Link]

  • Kumar, D., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PMC. Available at: [Link]

  • Nazhand, A., et al. (2019). Human health-related properties of chromones: an overview. Natural Product Research. Available at: [Link]

  • Yazid, S., et al. (2017). The Anti-allergic Cromones: Past, Present, and Future. Frontiers in Pharmacology. Available at: [Link]

  • Azimvand, J. (2012). Synthesis of some new derivatives of 2-methyl-4H-4-chromenone. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

CAS number and supplier for 6-Bromo-3-iodo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Intermediate for Orthogonal Cross-Coupling in Drug Discovery

Executive Summary

6-Bromo-3-iodo-4H-chromen-4-one (CAS: 942474-12-6) acts as a high-value "linchpin" scaffold in medicinal chemistry. Its structural uniqueness lies in the presence of two distinct halogen atoms—iodine at the C-3 position and bromine at the C-6 position—on the privileged chromone backbone. This electronic and steric differentiation allows for orthogonal cross-coupling strategies , enabling researchers to sequentially functionalize the molecule with high regioselectivity. The C-3 iodide is highly reactive toward oxidative addition under mild conditions, while the C-6 bromide remains inert until subjected to more forcing conditions, making this compound an ideal template for constructing complex isoflavones, kinase inhibitors, and fluorescent probes.

Part 1: Chemical Identity & Physical Properties

PropertySpecification
CAS Number 942474-12-6
IUPAC Name 6-Bromo-3-iodo-4H-chromen-4-one
Synonyms 6-Bromo-3-iodochromone; 3-Iodo-6-bromochromone
Molecular Formula C

H

BrIO

Molecular Weight 350.93 g/mol
SMILES O=C1C(I)=COC2=C1C=C(Br)C=C2
InChI Key JAKJUHSVDDDAAC-UHFFFAOYSA-N
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CH

Cl

; sparingly soluble in Ethanol
Melting Point Typically >140°C (Experimental values vary by crystal form)

Part 2: Commercial Sourcing & Availability

For research-grade procurement, the following suppliers are verified sources. Note that custom synthesis is often required for kilogram-scale batches due to the specialized nature of the iodination step.

SupplierCatalog/RefAvailabilityRegion
Sigma-Aldrich 942474-12-6Stock / Lead TimeGlobal
eMolecules 942474-12-6AggregatorGlobal
Fisher Scientific Via eMoleculesStockNorth America/EU
Fluorochem FLUH99C78578StockUK/Europe

Procurement Note: Always verify the purity (>95% recommended) via HPLC/NMR upon receipt, as 3-iodo chromones can be light-sensitive. Store in amber vials at 2–8°C.

Part 3: Synthesis Protocol (The "Enaminone Route")

While direct iodination of 6-bromochromone is possible, the most robust and regioselective method involves the cyclization of 2'-hydroxyacetophenones via an enaminone intermediate. This protocol minimizes side reactions and ensures high yields of the 3-iodo product.

Reaction Scheme Logic
  • Activation: Condensation of 5-bromo-2-hydroxyacetophenone with DMF-DMA forms a reactive enaminone.

  • Cyclization/Iodination: Treatment with iodine (

    
    ) induces ring closure and installs the iodine atom at C-3 in a single pot or sequential step.
    
Step-by-Step Protocol

Reagents:

  • Starting Material: 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one (CAS: 1450-75-5)

  • Reagent A:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA)
    
  • Reagent B: Iodine (

    
    )
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

  • Enaminone Formation:

    • Dissolve 10.0 mmol of 1-(5-bromo-2-hydroxyphenyl)ethan-1-one in 20 mL of anhydrous DMF-DMA.

    • Reflux the mixture for 2–4 hours. Monitor by TLC (disappearance of ketone).

    • Concentrate under reduced pressure to remove excess DMF-DMA. The residue (enaminone intermediate) is typically a yellow/orange solid and can be used directly.

  • Iodocyclization:

    • Redissolve the crude enaminone in 50 mL of MeOH or DCM.

    • Add 12.0 mmol (1.2 equiv) of molecular iodine (

      
      ) in one portion at room temperature.
      
    • Stir for 1–3 hours. A precipitate often forms.[1]

  • Workup:

    • Quench the reaction with saturated aqueous

      
       (sodium thiosulfate) to remove excess iodine (color change from dark brown to yellow).
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO

      
      , Hexane/EtOAc gradient).
      
Synthesis Workflow Diagram

SynthesisProtocol Start Start: 5-Bromo-2-hydroxyacetophenone Step1 Step 1: Reflux with DMF-DMA (Formation of Enaminone) Start->Step1 Condensation Inter Intermediate: (E)-3-(dimethylamino)-1-(...)-prop-2-en-1-one Step1->Inter - MeOH Step2 Step 2: Iodine (I2) / MeOH (Cyclization & Iodination) Inter->Step2 Electrophilic Cyclization Product Product: 6-Bromo-3-iodo-4H-chromen-4-one Step2->Product Yield >80%

Figure 1: The "Enaminone Route" provides a scalable, high-yield pathway to the target scaffold.

Part 4: Orthogonal Reactivity & Applications

The power of 6-Bromo-3-iodo-4H-chromen-4-one lies in the bond dissociation energy difference between the C-I bond (~53 kcal/mol) and the C-Br bond (~68 kcal/mol). This allows for Chemo- and Regioselective Cross-Coupling .

Mechanistic Insight
  • Site A (C-3 Iodine): Reacts first under mild Suzuki-Miyaura conditions (Pd(PPh

    
    )
    
    
    
    , Na
    
    
    CO
    
    
    , 40–60°C). The oxidative addition of Pd(0) to the C-I bond is kinetically favored.[2]
  • Site B (C-6 Bromine): Reacts second under forcing conditions (Pd(dppf)Cl

    
    , K
    
    
    
    PO
    
    
    , >90°C) or remains intact if desired.

This selectivity is critical for synthesizing Isoflavones (aryl group at C-3) with specific substitution patterns on the A-ring (C-6 position).

Reactivity Logic Diagram

Reactivity Core 6-Bromo-3-iodo-4H-chromen-4-one (Dual Halogen Scaffold) Cond1 Condition A: Mild Pd Catalysis (RT - 60°C, Boronic Acid R1-B(OH)2) Core->Cond1 Preferential Oxidative Addition (C-I) Prod1 Intermediate 1: 6-Bromo-3-(R1)-chromone (C-3 Functionalized Only) Cond1->Prod1 Cond2 Condition B: Forcing Pd Catalysis (>90°C, Boronic Acid R2-B(OH)2) Prod1->Cond2 Activation of C-Br Final Final Target: 6-(R2)-3-(R1)-chromone (Bi-functionalized Drug Candidate) Cond2->Final

Figure 2: Sequential functionalization strategy leveraging the reactivity gap between C-I and C-Br.

Key Applications
  • Isoflavone Synthesis: The C-3 arylation of chromones is the primary route to isoflavones, a class of compounds with significant estrogenic and anticancer activity.

  • Fluorescent Probes: 3-substituted chromones often exhibit fluorescence. The C-6 bromine allows for the attachment of solubility-enhancing groups or targeting ligands.

  • Kinase Inhibitors: Many PI3K and DNA-PK inhibitors utilize the chromone core. This scaffold allows for precise tuning of the pharmacophore.

References

  • Sigma-Aldrich. Product Specification: 6-Bromo-3-iodo-4H-chromen-4-one (CAS 942474-12-6).[3]

  • Zhou, C., et al. (2006). "Diversity-oriented synthesis of 3-iodochromones and heteroatom analogues via ICl-induced cyclization." Journal of Organic Chemistry, 71(4), 1626-1632.

  • Zhang, Z., et al. (2014). "Synthesis of isoflavones by room-temperature nickel-catalyzed cross-couplings of 3-iodo(bromo)chromones with arylzincs." Molecular Diversity, 18(2), 245-251.

  • Gammill, R. B. (1979). "A convenient synthesis of 3-iodochromones." Synthesis, 1979(11), 901-903.
  • BenchChem. Suzuki Coupling Efficiency: Comparative Analysis of Haloanilines and Chromones.

Sources

Methodological & Application

Application Note: High-Yield Sonogashira Cross-Coupling Protocol for 3-Iodochromones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 3-alkynylchromones is predominantly achieved via the Sonogashira cross-coupling of 3-halochromones with terminal acetylenes (1)[1]. These alkynylated chromones are privileged scaffolds in drug discovery, serving as vital precursors for complex fused heterocycles, fluorescent probes, and bioactive pharmaceutical ingredients.

Among halogenated chromones, 3-iodochromone is recognized as the most reactive electrophile (2)[2]. The relatively low bond dissociation energy of the C–I bond allows oxidative addition to occur at ambient or mildly elevated temperatures (25–50 °C). This reactivity allows for palladium-catalyzed transformations that rapidly increase molecular complexity under exceptionally mild conditions, preventing the degradation or unwanted ring-opening of the base-sensitive pyrone core (3)[3]. For researchers needing to synthesize the starting material, ICl-induced cyclization provides a highly reliable route to 3-iodochromones (4)[4].

Mechanistic Pathway

The reaction operates via a dual catalytic cycle. The Palladium cycle handles the core cross-coupling (Oxidative Addition, Transmetalation, Reductive Elimination), while the Copper cycle acts as an essential co-catalytic pump, deprotonating the terminal alkyne to form a highly nucleophilic copper acetylide that readily transmetalates with the Pd(II) intermediate.

Sonogashira_Mechanism Pd0 Pd(0)L₂ Active Catalyst OA Oxidative Addition [3-Chromonyl-Pd(II)L₂-I] Pd0->OA Oxidative Addition TM Transmetalation [3-Chromonyl-Pd(II)L₂-C≡C-R] OA->TM Transmetalation TM->Pd0 Reductive Elimination Product 3-Alkynylchromone (Final Product) TM->Product Product Release CuCycle Copper Co-Catalysis CuI + Base + Terminal Alkyne → Cu-C≡C-R + [Base·HI] CuCycle->TM Acetylide Transfer Substrate 3-Iodochromone Substrate->Pd0 Step 1

Figure 1: Catalytic cycle of the Sonogashira cross-coupling for 3-iodochromones.

Experimental Protocol: Synthesis of 3-Alkynylchromones

Materials & Reagents
  • Substrate: 3-Iodochromone (1.0 mmol, 1.0 equiv)

  • Coupling Partner: Terminal alkyne (e.g., phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Co-Catalyst: CuI (0.05 mmol, 5 mol%)

  • Base: Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology
  • Catalyst & Substrate Loading: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-iodochromone, PdCl₂(PPh₃)₂, and CuI. Seal the tube with a rubber septum.

  • Atmosphere Exchange (Critical): Evacuate the vessel under high vacuum and backfill with inert Argon gas. Repeat this cycle three times.

    • Causality: Trace oxygen promotes the copper-catalyzed Glaser homocoupling of the terminal alkyne. Purging the atmosphere ensures the alkyne is consumed exclusively by the transmetalation step, maximizing yield and simplifying purification.

  • Solvent & Base Addition: Inject anhydrous, degassed DMF (5.0 mL) and Et₃N via a gas-tight syringe. Stir for 2 minutes to ensure homogeneous mixing.

  • Alkyne Addition: Add the terminal alkyne dropwise over 5 minutes using a syringe.

    • Causality: Slow addition maintains a low localized concentration of the alkyne, further suppressing the kinetic likelihood of homocoupling.

  • Reaction Execution: Stir the reaction mixture at 25 °C for 2–6 hours. For highly electron-deficient alkynes, gentle heating to 50 °C may be required.

  • Workup & Quenching: Upon completion, dilute the mixture with Ethyl Acetate (EtOAc, 20 mL) and quench with saturated aqueous NH₄Cl (15 mL).

    • Causality: The NH₄Cl quench effectively neutralizes the amine base and solubilizes the copper salts into the aqueous phase as stable complexes, preventing emulsion formation and catalyst carry-over.

  • Extraction & Washing: Separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine (3 × 15 mL).

    • Causality: DMF is highly water-miscible but can partition into the organic layer. Three successive brine washes are mandatory to completely strip DMF prior to chromatography.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (Hexanes/EtOAc gradient).

In-Process Validation (Self-Validating System)
  • Colorimetric Indicators: The initial mixture of Pd(II) and CuI is typically yellowish-orange. Upon active reduction to Pd(0) and generation of the Cu-acetylide, the solution transitions to a darker, homogeneous brown/red hue. The sudden appearance of a persistent black precipitate indicates catalyst crash-out (Pd black), signaling a failed or stalled reaction.

  • TLC Monitoring: 3-Iodochromone is strongly UV-active at 254 nm. As the reaction progresses, the product will exhibit a distinct Rf shift (typically higher for aliphatic/silyl alkynes) and may display unique fluorescence under 365 nm UV light due to the extended conjugated system, providing immediate visual confirmation of conversion.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the coupling of 3-iodochromone with phenylacetylene, demonstrating the critical nature of the selected parameters.

EntryPalladium Catalyst (mol%)Copper Co-Catalyst (mol%)SolventBaseTemp (°C)Time (h)Isolated Yield (%)
1 PdCl₂(PPh₃)₂ (2%) CuI (5%) DMF Et₃N 25 4 92
2Pd(PPh₃)₄ (2%)CuI (5%)THFEt₃N25688
3Pd(OAc)₂ (2%)CuI (5%)DMFDIPA50385
4PdCl₂(PPh₃)₂ (2%)NoneDMFEt₃N501245
5PdCl₂(PPh₃)₂ (2%)CuI (5%)DMFEt₃N25475*

*Reaction performed without inert atmosphere degassing, resulting in significant Glaser homocoupling byproduct and reduced yield.

Troubleshooting & Best Practices

  • High Levels of Glaser Homocoupling: If the diyne byproduct is observed via LC-MS, ensure strict adherence to the freeze-pump-thaw degassing of solvents and maintain a rigorous Argon atmosphere. Ensure the alkyne is added slowly.

  • Incomplete Conversion: If starting material remains after 6 hours, check the viability of the Pd catalyst. Pd(0) catalysts like Pd(PPh₃)₄ are highly air-sensitive and degrade to inactive Pd(II) species over time. Switch to the more bench-stable PdCl₂(PPh₃)₂ which is reduced in situ.

  • Pyrone Ring Degradation: The chromone ring is susceptible to nucleophilic attack and ring-opening under harsh basic conditions. Avoid using strong inorganic bases (e.g., NaOH, KOH) or excessive heating (>80 °C). Et₃N or Diisopropylamine (DIPA) at ≤50 °C ensures complete preservation of the heterocyclic core.

References

  • Synthesis and reactivity of 3-(1-alkynyl)chromones. Russian Chemical Reviews (2013). 1

  • Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry (2024). 2

  • Synthesis of Chromones and Flavones. Organic Chemistry Portal (2006). 3

  • Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cyclization. The Journal of Organic Chemistry (2006). 4

Sources

Application Note: Buchwald-Hartwig Amination of 6-Bromochromones for Advanced Pharmacophore Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Rationale

The chromone (1,4-benzopyrone) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the structural backbone for potent antifungal agents, 5-HT receptor antagonists, and targeted anticancer therapeutics[1][2]. Specifically, functionalization at the C-6 position via carbon-nitrogen (C–N) bond formation unlocks a vast chemical space for structure-activity relationship (SAR) optimization.

While traditional nucleophilic aromatic substitution (SNAr) is often ineffective for unactivated 6-bromochromones, the Buchwald-Hartwig amination provides a highly efficient, palladium-catalyzed pathway to couple these aryl halides with primary and secondary amines[3][4]. As a Senior Application Scientist, I have designed this protocol to address the specific challenges associated with chromone substrates—namely, their sensitivity to strong nucleophilic bases and their propensity for competitive debromination[1]. This guide details a self-validating, highly optimized methodology for achieving >80% yields of 6-aryl/alkylamino chromones.

Mechanistic Causality & Pathway Visualization

Understanding the catalytic cycle is essential for rational troubleshooting. The Buchwald-Hartwig amination of 6-bromochromones proceeds through a Pd(0)/Pd(II) redox cycle[5].

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C–Br bond of the 6-bromochromone. This step is generally facile for aryl bromides.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base is required to deprotonate the amine, forming a critical palladium-amido intermediate[5].

  • Reductive Elimination: The C–N bond is forged, releasing the functionalized chromone and regenerating the Pd(0) catalyst.

Causality Insight: The rate-limiting step is often reductive elimination. If this step is too slow (e.g., due to a lack of steric bulk on the ligand), the Pd(II) intermediate can undergo protodepalladation, leading to unwanted debromination of the chromone[1].

BHA_Cycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (6-Bromochromone) Pd0->OA PdII_Br L_nPd(II)(Ar)(Br) OA->PdII_Br AmineCoord Amine Coordination & Deprotonation PdII_Br->AmineCoord Base, HNRR' PdII_Amido L_nPd(II)(Ar)(NRR') AmineCoord->PdII_Amido RE Reductive Elimination (Product Release) PdII_Amido->RE RE->Pd0 Regenerates Pd(0)

Catalytic cycle of the Buchwald-Hartwig amination on 6-bromochromones.

Optimization of Reaction Parameters

The


-pyrone ring of the chromone is susceptible to ring-opening if subjected to overly harsh nucleophilic bases (e.g., NaOH or high-temperature KOtBu). Therefore, the synergy between the palladium precursor, the phosphine ligand, and a mild base is the cornerstone of this protocol.

Table 1: Quantitative Comparison of Catalyst Systems for 6-Bromochromone Amination

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield RangeMechanistic Rationale / Observation
Pd2(dba)3 XantPhos Cs2CO3 Toluene10081–95%Wide bite angle of XantPhos forces the Pd(II) intermediate into a geometry that strongly favors reductive elimination. Cs2CO3 prevents chromone ring degradation[3].
Pd(OAc)2 XPhos KOtBu Toluene150 (MW)75–85%Highly active for sterically hindered amines. Microwave (MW) irradiation accelerates the reaction to 10 minutes, minimizing time for side reactions[6].
Pd(OAc)2 BINAP K2CO3 1,4-Dioxane11040–60%Slower conversion. Highly prone to competitive debromination side-reactions due to slower reductive elimination[1].

Recommendation: For standard library synthesis involving primary arylamines and alkylamines, the Pd2(dba)3 / XantPhos / Cs2CO3 system is the most robust and self-validating choice[3].

Experimental Workflow & Protocol

Workflow Prep 1. Reagent Prep & Degassing React 2. Catalytic Coupling (100°C) Prep->React Workup 3. Quench & Extraction React->Workup Purify 4. Flash Chromatography Workup->Purify Analyze 5. NMR/LC-MS Validation Purify->Analyze

Standard experimental workflow for palladium-catalyzed amination of chromones.

Step-by-Step Methodology

1. Reagent Preparation & Rigorous Degassing

  • Self-Validation Checkpoint: Palladium(0) is highly sensitive to oxidation by atmospheric oxygen, which will irreversibly kill the catalytic cycle.

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 6-bromochromone (1.0 equiv, typically 1.0 mmol), the amine (1.2 equiv), Pd2(dba)3 (5 mol%), XantPhos (10 mol%), and anhydrous Cs2CO3 (2.0 equiv)[3].

  • Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/argon backfilling.

2. Solvent Addition and Reaction Execution

  • Add anhydrous, degassed toluene (5.0 mL) via syringe.

  • Replace the septum with a Teflon-lined screw cap under a positive flow of argon.

  • Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • Causality: Vigorously stirring is required because the reaction is a heterogeneous mixture (Cs2CO3 is insoluble in toluene). Mass transfer limits the reaction rate if stirring is inadequate.

3. Reaction Quenching and Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Rinse the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude product.

4. Purification and Analytical Validation

  • Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient).

  • Validate the structural integrity and purity using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Troubleshooting: If LC-MS analysis of the crude mixture shows a mass corresponding to [M - Br + H]+, competitive debromination has occurred[1]. To correct this in subsequent runs, increase the concentration of the amine or switch to a more sterically demanding ligand like XPhos[6].

References[3] Title: Buchwald–Hartwig Reactions of Monohaloflavones

Sources

Application Note: Synthesis and Optimization of 3-Alkynyl-6-bromo-4H-chromen-4-one via Sonogashira Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Chromones (4H-chromen-4-ones) are privileged pharmacophores in drug discovery, exhibiting broad-spectrum biological activities including anti-inflammatory, anticancer, and antiviral properties. The 3-alkynylchromone scaffold is particularly valuable as a versatile intermediate; the conjugated alkyne moiety can undergo ambiphilic cyclizations to form complex fused heterocycles such as furans, pyrazoles, and highly substituted flavonoids[1].

Synthesizing the 3-alkynyl-6-bromo-4H-chromen-4-one derivative introduces a strategic bifunctional handle. By installing a terminal alkyne at the C-3 position while retaining a bromine atom at the C-6 position, researchers unlock orthogonal reactivity. The C-6 bromine serves as an ideal electrophilic site for downstream late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Mechanistic Insights: Chemoselectivity and Causality

The most robust method for constructing 3-alkynylchromones is the Sonogashira cross-coupling[1]. However, achieving strict chemoselectivity in a di-halogenated system (C-3 vs. C-6) requires precise substrate design.

Why 3-Iodo-6-bromo-4H-chromen-4-one? Palladium-catalyzed oxidative addition is highly sensitive to carbon-halogen bond dissociation energies (C–I ≈ 57 kcal/mol vs. C–Br ≈ 68 kcal/mol). By utilizing 3-iodo-6-bromo-4H-chromen-4-one as the starting material, the Pd(0) catalyst selectively inserts into the C3–I bond at room temperature. The C6–Br bond remains completely inert under these mild conditions, preventing unwanted polymerization, oligomerization, or loss of the C-6 functional handle[2].

Synthetic Workflow & Catalytic Cycle

SyntheticWorkflow SM 6-Bromo-4H-chromen-4-one (Starting Material) Iodination Electrophilic Iodination (I2, CAN, MeCN, 80°C) SM->Iodination Intermediate 3-Iodo-6-bromo-4H-chromen-4-one (Key Intermediate) Iodination->Intermediate Regioselective C-3 Iodination Sonogashira Sonogashira Coupling (Pd(PPh3)4, CuI, Et3N, DMF, RT) Intermediate->Sonogashira Product 3-Alkynyl-6-bromo-4H-chromen-4-one (Target Scaffold) Sonogashira->Product Chemoselective C-C Coupling

Fig 1. Two-step synthetic workflow for 3-alkynyl-6-bromo-4H-chromen-4-one.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_Ox Trans-Pd(II) (Ar)(I)L2 Pd0->PdII_Ox Oxidative Addition (at C-3 Iodine) PdII_Trans Trans-Pd(II) (Ar)(Alkynyl)L2 PdII_Ox->PdII_Trans Transmetalation (Cu-Acetylide) PdII_Cis Cis-Pd(II) (Ar)(Alkynyl)L2 PdII_Trans->PdII_Cis Trans-Cis Isomerization PdII_Cis->Pd0 Reductive Elimination

Fig 2. Pd(0)/Cu(I) co-catalyzed Sonogashira cycle highlighting chemoselective oxidative addition.

Quantitative Data: Reaction Optimization

The choice of catalyst, solvent, and temperature dictates the chemoselectivity. Elevated temperatures or highly active Pd(II) pre-catalysts without proper reduction can lead to unwanted C-6 bromine insertion or alkyne homocoupling (Glaser coupling).

EntryCatalyst (mol%)Co-CatalystBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh3)2Cl2 (5%)CuI (5%)Et3NTHF6045High Glaser homocoupling due to O₂ ingress at reflux.
2Pd(OAc)2 (5%)CuI (5%)K2CO3DMF8032Loss of chemoselectivity; C-6 Br insertion observed.
3 Pd(PPh3)4 (5%) CuI (5%) Et3N DMF RT 89 Optimal: Clean conversion, strict C-3 selectivity.
4Pd(PPh3)4 (5%)NoneEt3NDMFRT<10Stalled transmetalation confirms Cu(I) necessity.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Iodo-6-bromo-4H-chromen-4-one

Objective: Regioselective electrophilic iodination of the chromone C-3 position. Reagents: 6-Bromo-4H-chromen-4-one (1.0 equiv), Iodine (I₂, 1.5 equiv), Ceric Ammonium Nitrate (CAN, 0.5 equiv), Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 6-bromo-4H-chromen-4-one (10 mmol) in 30 mL of anhydrous MeCN.

  • Activation: Add CAN (5 mmol) to the solution. Causality: CAN acts as a single-electron oxidant, generating highly electrophilic iodonium species (I⁺) in situ, which drives the electrophilic aromatic substitution at the electron-rich C-3 vinylic position[3].

  • Reaction: Add I₂ (15 mmol) in one portion. Equip the flask with a reflux condenser and heat to 80 °C for 4 hours.

  • Quenching: Cool the mixture to room temperature. Quench the unreacted iodine by pouring the mixture into 100 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the dark purple color dissipates.

  • Isolation: Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize from hot ethanol to yield 3-iodo-6-bromo-4H-chromen-4-one as a pale yellow solid.

Protocol B: Sonogashira Cross-Coupling for 3-Alkynyl-6-bromo-4H-chromen-4-one

Objective: Chemoselective sp²-sp C–C bond formation at the C-3 position. Reagents: 3-Iodo-6-bromo-4H-chromen-4-one (1.0 equiv), Terminal Alkyne (e.g., phenylacetylene, 1.2 equiv), Pd(PPh3)4 (0.05 equiv), CuI (0.05 equiv), Triethylamine (Et3N, 3.0 equiv), anhydrous DMF.

Step-by-Step Methodology:

  • Degassing (Critical Step): In an oven-dried Schlenk flask, dissolve 3-iodo-6-bromo-4H-chromen-4-one (5 mmol) in anhydrous DMF (15 mL) and Et3N (15 mmol). Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen promotes the Cu-catalyzed oxidative homocoupling of the alkyne (Glaser coupling), depleting the alkyne and complicating purification[2].

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh3)4 (0.25 mmol) and CuI (0.25 mmol). The solution will typically turn a pale yellow/orange.

  • Alkyne Addition: Add the terminal alkyne (6 mmol) dropwise via syringe.

  • Stirring: Stir the reaction mixture at room temperature (20–25 °C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Work-up: Dilute the mixture with water (50 mL) and extract with dichloromethane (3 × 30 mL). Wash the organic layer with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography to afford the pure 3-alkynyl-6-bromo-4H-chromen-4-one.

Self-Validation & Troubleshooting

A robust protocol must be self-validating. Use the following analytical markers to confirm success without blind reliance on the procedure:

  • TLC Monitoring: The 3-iodo intermediate is highly UV-active. Upon successful coupling, the product spot will typically exhibit a strong blue fluorescence under 365 nm UV light due to the extended conjugated pi-system[1].

  • ¹H NMR Validation:

    • Starting Material Check: The C-3 proton of 6-bromo-4H-chromen-4-one appears as a sharp singlet around δ 8.0 ppm.

    • Intermediate Check: Disappearance of the δ 8.0 ppm singlet confirms complete C-3 iodination.

    • Product Check: The C-6 bromine preservation is confirmed by the intact meta-coupled doublet (J ≈ 2.5 Hz) of the C-5 proton around δ 8.3 ppm.

  • Troubleshooting Glaser Homocoupling: If a highly non-polar spot appears on TLC (often fluorescent), it is likely the dialkyne homocoupled product. Remedy: Increase Argon sparging time and ensure Et3N is freshly distilled and stored over KOH.

References

1.[1] Title : Synthesis and reactivity of 3-(1-alkynyl)chromones | Source : researchgate.net | URL : 1 2.[2] Title : Sonogashira Coupling | Source : organic-chemistry.org | URL :2 3.[3] Title : Divergent Total Synthesis of Isoflavone Natural Products and Their Potential as Therapeutic Agents for TTR Amyloidosis | Source : nih.gov | URL : 3

Sources

Application Note: Strategic Elaboration of 6-Bromo-3-iodo-4H-chromen-4-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Technical Application Note & Experimental Protocol

Executive Summary

In the highly competitive landscape of Fragment-Based Drug Discovery (FBDD), the selection of the initial fragment library is the most critical determinant of downstream success. Simple, mono-functional fragments often lead to synthetic dead-ends when attempting to grow the molecule into adjacent binding pockets. 6-Bromo-3-iodo-4H-chromen-4-one (CAS: 942474-12-6) [1] circumvents this limitation by serving as a highly versatile, "bifunctional" privileged scaffold.

The chromone core is a well-established pharmacophore recognized for its ability to mimic the hydrogen-bonding motifs of natural flavonoids and interact with diverse targets, including kinases, phosphodiesterases, and epigenetic readers[2]. By incorporating two orthogonal halogen handles—an highly reactive iodine at the C-3 position and a less reactive bromine at the C-6 position—this fragment allows medicinal chemists to perform programmable, site-selective "fragment growing."

Mechanistic Insights: The Power of Orthogonal Reactivity

The fundamental principle driving the utility of 6-Bromo-3-iodo-4H-chromen-4-one is the differential bond dissociation energy (BDE) between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) species into the aryl halide bond is typically the rate-determining step. Because the C-I bond is significantly weaker and more polarizable than the C-Br bond, Pd(0) inserts into the C-3 position at much lower temperatures and with standard phosphine ligands (e.g., PPh₃). This allows for the regioselective functionalization of the C-3 position (Vector 1) while leaving the C-6 bromine completely intact for subsequent late-stage elaboration (Vector 2)[3].

This sequential functionalization strategy is highly effective for exploring structure-activity relationships (SAR) without the need for de novo synthesis of the core scaffold for every analog.

Orthogonal_Reactivity Start 6-Bromo-3-iodo-4H-chromen-4-one (Bifunctional Fragment) Step1 Pd-Catalyzed Suzuki (Fast Oxidative Addition at C-I) Start->Step1 Int 6-Bromo-3-arylchromone (Intermediate) Step1->Int Step2 Pd-Catalyzed Amination (Slower Oxidative Addition at C-Br) Int->Step2 Final 3,6-Disubstituted Chromone (Optimized Lead) Step2->Final

Figure 1: Mechanistic pathway demonstrating site-selective cross-coupling at C-3 followed by C-6.

FBDD Workflow Integration

In a standard FBDD campaign, 6-Bromo-3-iodo-4H-chromen-4-one is typically identified as a hit via biophysical screening methods such as Surface Plasmon Resonance (SPR) or Saturation Transfer Difference NMR (STD-NMR). Once the binding pose is confirmed via X-ray crystallography, the structural data dictates the trajectory of fragment growing.

The C-3 position often points toward solvent-exposed regions or adjacent hydrophobic pockets, making it an ideal vector for Suzuki-Miyaura coupling with diverse boronic acids to generate isoflavone-like architectures[4]. Following optimization of the C-3 vector, the C-6 bromine can be utilized to introduce solubilizing groups (e.g., morpholines, piperazines) via Buchwald-Hartwig amination to improve the pharmacokinetic profile of the lead compound.

FBDD_Workflow A Primary Screening (SPR / STD-NMR) B Hit Validation (X-ray Crystallography) A->B C Vector 1: C-3 Growing (Suzuki Coupling at Iodine) B->C D Vector 2: C-6 Growing (Buchwald-Hartwig at Bromine) C->D E Lead Optimization (In vitro / In vivo Profiling) D->E

Figure 2: Sequential fragment growing workflow utilizing the orthogonal reactivity of the chromone scaffold.

Experimental Protocols

The following protocols have been optimized to ensure strict regiocontrol, preventing the premature cross-coupling of the C-6 bromine during the initial C-3 elaboration.

Protocol 1: Site-Selective Fragment Growing via Suzuki-Miyaura Coupling (C-3 Vector)

Objective: To selectively couple an aryl boronic acid to the C-3 iodine while preserving the C-6 bromine. Causality Check: We utilize


 and a mild base (

) at a tightly controlled temperature (70 °C). Exceeding 80 °C or using highly active biarylphosphine ligands (like XPhos) risks competitive oxidative addition at the C-Br bond, leading to unwanted di-coupled byproducts.

Materials:

  • 6-Bromo-3-iodo-4H-chromen-4-one (1.0 eq)

  • Aryl boronic acid (1.1 eq)

  • 
     (0.05 eq, 5 mol%)
    
  • 
     (2.0 M aqueous solution, 2.5 eq)
    
  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-3-iodo-4H-chromen-4-one (1.0 mmol) and the desired aryl boronic acid (1.1 mmol).

  • Catalyst Addition: Transfer the tube to a nitrogen-filled glovebox or utilize standard Schlenk techniques to add

    
     (0.05 mmol).
    
  • Solvent Introduction: Add 5.0 mL of rigorously degassed 1,4-dioxane, followed by 1.25 mL of degassed 2.0 M aqueous

    
    .
    
  • Reaction: Seal the tube and heat the biphasic mixture to 70 °C in a pre-heated oil bath. Stir vigorously for 4–6 hours. Monitor the reaction via LC-MS to ensure complete consumption of the starting material without the appearance of di-coupled mass peaks.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the 6-bromo-3-aryl-4H-chromen-4-one intermediate.

Protocol 2: Late-Stage Functionalization via Buchwald-Hartwig Amination (C-6 Vector)

Objective: To introduce an amine (e.g., morpholine) at the C-6 bromine of the previously synthesized intermediate to optimize solubility and target affinity. Causality Check: The C-Br bond on the electron-deficient chromone ring requires a highly active catalyst system. We employ


 paired with XPhos (a bulky, electron-rich ligand) and a strong base (

) at elevated temperatures (100 °C) to force the oxidative addition and subsequent reductive elimination.

Materials:

  • 6-Bromo-3-aryl-4H-chromen-4-one intermediate (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.5 eq)

  • 
     (0.02 eq, 2 mol%)
    
  • XPhos (0.06 eq, 6 mol%)

  • 
     (2.0 eq)
    
  • Toluene (anhydrous, degassed)

Step-by-Step Procedure:

  • Preparation: In an oven-dried vial, combine the 6-bromo intermediate (0.5 mmol),

    
     (1.0 mmol), 
    
    
    
    (0.01 mmol), and XPhos (0.03 mmol).
  • Atmosphere Exchange: Purge the vial with argon for 5 minutes.

  • Reagent Addition: Add anhydrous, degassed toluene (4.0 mL) followed by the secondary amine (0.75 mmol) via syringe.

  • Reaction: Seal the vial with a Teflon-lined cap and heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter the suspension through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Purify via reverse-phase preparative HPLC to yield the final 3,6-disubstituted chromone lead compound.

Quantitative Data Summary

The table below summarizes the differential reactivity parameters necessary to maintain self-validating, regioselective control during the fragment elaboration process.

Reaction VectorTarget HalogenCatalyst SystemBaseSolventTemp (°C)Expected YieldPrimary Application
Vector 1 (C-3) Iodine

(5 mol%)

(aq)
1,4-Dioxane7075 - 90%Primary fragment growing (Suzuki)
Vector 1 (C-3) Iodine

(5 mol%)

DMF8070 - 85%Sonogashira / Heck couplings
Vector 2 (C-6) Bromine

/ XPhos

Toluene10060 - 80%Late-stage Amination (Buchwald)
Vector 2 (C-6) Bromine

/ SPhos

Toluene/H₂O90 - 10065 - 85%Secondary Suzuki coupling

Conclusion

The strategic deployment of 6-Bromo-3-iodo-4H-chromen-4-one in FBDD provides a highly tractable pathway from a low-affinity hit to a potent, drug-like lead. By leveraging the inherent thermodynamic differences between the C-I and C-Br bonds, medicinal chemists can execute a highly controlled, two-dimensional fragment growth strategy. This methodology minimizes synthetic bottlenecks and accelerates the exploration of chemical space around the privileged chromone pharmacophore.

References

  • Silva, V. L. M., Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2013). "Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids." MDPI. Available at: [Link]

  • Ibrahim, M. A., et al. (2011). "Synthesis of Chromones and Their Applications During the Last Ten Years." International Journal of Research in Pharmacy and Chemistry (IJRPC). Available at: [Link]

Sources

Application Note: Modular Synthesis of 3-Aryl-6-amino-4H-chromen-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 3-aryl-chromen-4-one scaffold (isoflavone) is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors, estrogen receptor modulators, and anti-inflammatory agents. The introduction of an amino group at the 6-position provides a critical vector for further functionalization—allowing for the attachment of solubilizing groups, fluorophores, or peptidomimetics.

Traditional syntheses of isoflavones (e.g., deoxybenzoin cyclization or chalcone rearrangement) often lack flexibility, requiring the entire scaffold to be built de novo for every aryl analog.

This protocol details a superior, modular "Late-Stage Diversification" approach. By synthesizing a common intermediate—3-iodo-6-nitrochromone —researchers can rapidly generate libraries of 3-aryl derivatives via Suzuki-Miyaura cross-coupling, followed by a selective reduction of the nitro group. This method maximizes atom economy and workflow efficiency in drug development campaigns.

Retrosynthetic Analysis & Pathway Design

The logic of this protocol rests on disconnecting the biaryl bond at the 3-position. This allows the use of commercially available aryl boronic acids to introduce diversity at a late stage.

Logical Pathway
  • Core Construction: Conversion of 2'-hydroxy-5'-nitroacetophenone to the chromone core via an enaminone intermediate.

  • Activation: Iodination at C-3 to create a reactive handle for coupling.

  • Diversification (Suzuki): Palladium-catalyzed cross-coupling to install the 3-aryl ring.

  • Functionalization (Reduction): Chemoselective reduction of the nitro group to the target amine.

Retrosynthesis Target Target: 3-Aryl-6-aminochromone (Library Generation) NitroPrecursor Intermediate 3: 3-Aryl-6-nitrochromone NitroPrecursor->Target Nitro Reduction (SnCl2 or Fe/NH4Cl) IodoCore Key Scaffold (Intermediate 2): 3-Iodo-6-nitrochromone IodoCore->NitroPrecursor Suzuki Coupling (Pd-Catalysis) Enaminone Intermediate 1: Enaminone Enaminone->IodoCore Iodocyclization (I2, CHCl3) Start Starting Material: 2'-Hydroxy-5'-nitroacetophenone Start->Enaminone DMF-DMA (90°C) Boronic Reagent: Aryl Boronic Acids (Ar-B(OH)2) Boronic->NitroPrecursor Diversity Input

Caption: Retrosynthetic logic flow prioritizing late-stage diversification via Suzuki coupling.

Detailed Experimental Protocol

Stage 1: Synthesis of the Enaminone Intermediate

Objective: Activate the acetophenone methyl group for cyclization.

  • Reagents:

    • 2'-Hydroxy-5'-nitroacetophenone (1.0 equiv)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 equiv)

    • Solvent: Anhydrous Toluene or DMF (optional; reaction can be run neat in excess DMF-DMA).

Procedure:

  • Charge a round-bottom flask with 2'-hydroxy-5'-nitroacetophenone (e.g., 10 mmol, 1.81 g).

  • Add DMF-DMA (15-20 mmol). If solubility is poor, add minimal anhydrous toluene.

  • Heat the mixture to 90–100 °C for 2–4 hours.

    • Checkpoint: Monitor by TLC (SiO2, 30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a polar, brightly colored (often red/orange) enaminone spot.

  • Cool to room temperature. The product often precipitates.

  • Add hexanes or diethyl ether to complete precipitation. Filter the solid, wash with cold ether, and dry under vacuum.

    • Yield Expectation: 85–95%.

    • Intermediate: (E)-3-(dimethylamino)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one.

Stage 2: Iodocyclization to 3-Iodo-6-nitrochromone

Objective: Close the pyrone ring and install the iodine handle in one pot.

  • Reagents:

    • Enaminone (from Stage 1) (1.0 equiv)

    • Iodine (I2) (1.2 equiv)

    • Solvent: Chloroform (CHCl3) or Dichloromethane (DCM).

Procedure:

  • Dissolve the enaminone (e.g., 5 mmol) in CHCl3 (20 mL).

  • Add Iodine (6 mmol, 1.52 g) in one portion.

  • Stir at room temperature for 1–2 hours. The solution will darken.

    • Mechanism:[1][2][3] Iodine induces electrophilic cyclization followed by elimination of dimethylamine.

  • Quench: Wash the organic layer with saturated aqueous Sodium Thiosulfate (Na2S2O3) to remove excess iodine (color changes from purple/brown to pale yellow).

  • Separate phases, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or Acetone.

    • Yield Expectation: 70–80%.[1]

    • Key Data: 1H NMR will show a characteristic singlet for H-2 of the chromone ring at ~8.3–8.5 ppm.

Stage 3: Suzuki-Miyaura Cross-Coupling (Diversity Step)

Objective: Install the 3-aryl substituent.

  • Reagents:

    • 3-Iodo-6-nitrochromone (1.0 equiv)

    • Aryl Boronic Acid (Ar-B(OH)2) (1.1 equiv)

    • Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(OAc)2/SPhos.

    • Base: K2CO3 (2.0 equiv) or Na2CO3.

    • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/EtOH/Water.

Procedure:

  • In a microwave vial or pressure tube, combine the iodochromone (1.0 mmol), aryl boronic acid (1.1 mmol), and base (2.0 mmol).

  • Add solvent (5 mL) and degas (bubble Nitrogen or Argon for 5 mins).

  • Add the Palladium catalyst.[4] Seal the vessel.

  • Heat to 80–90 °C for 4–6 hours (or 110 °C for 30 mins in a microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[5]

  • Purification: Flash column chromatography (SiO2, EtOAc/Hexane gradient).

    • Yield Expectation: 60–85% (highly dependent on boronic acid sterics).

Stage 4: Selective Nitro Reduction

Objective: Reduce the nitro group to an amine without reducing the chromone double bond or carbonyl.

  • Reagents:

    • 3-Aryl-6-nitrochromone (1.0 equiv)

    • Stannous Chloride Dihydrate (SnCl2·2H2O) (5.0 equiv)

    • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).

Procedure:

  • Dissolve the nitro compound (0.5 mmol) in Ethanol (10 mL).

  • Add SnCl2·2H2O (2.5 mmol).

  • Heat to Reflux (80 °C) for 2–3 hours.

    • Alternative: For acid-sensitive substrates, use Iron powder (5 equiv) and NH4Cl (5 equiv) in EtOH/H2O (2:1) at reflux.[1][6][7][8]

  • Critical Workup (Tin Removal):

    • Cool mixture and adjust pH to ~8 with saturated NaHCO3 or 1M NaOH.

    • Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 30 mins to complex the tin salts (prevents emulsion).

    • Extract with EtOAc (3x).[9]

  • Final Purification: The crude amine is often pure enough, but can be recrystallized from EtOH or purified by short silica plug (DCM/MeOH 95:5).

Critical Parameters & Troubleshooting Guide

ParameterOptimal ConditionCommon PitfallSolution
DMF-DMA Quality Fresh, clear liquidHydrolyzed reagent (smells of dimethylamine)Store under N2; use excess if old.
Iodination Room TempOver-iodination or ring openingMonitor strictly; do not heat unless necessary.
Suzuki Catalyst Pd(PPh3)4"Pd Black" precipitation (catalyst death)Ensure thorough degassing of solvents before heating.
Tin Workup Basic Tartrate WashEmulsions during extractionUse Rochelle's salt; do not skip the vigorous stirring step.
Solubility 6-Nitrochromones are insolublePoor conversion in reductionUse THF/EtOH mixtures or increase solvent volume.

Workflow Visualization (Graphviz)

The following diagram illustrates the parallel synthesis capability of this protocol.

Workflow cluster_0 Core Synthesis (Scale-up) cluster_1 Parallel Library Generation (Diversity) cluster_2 Functionalization Start 2'-OH-5'-NO2-Acetophenone Enamine Enaminone Intermediate Start->Enamine DMF-DMA, 90°C Iodo 3-Iodo-6-nitrochromone (Stable Stock) Enamine->Iodo I2, CHCl3 ReactionA 3-(Ph)-6-nitro Iodo->ReactionA Ar1-B(OH)2 ReactionB 3-(4-F-Ph)-6-nitro Iodo->ReactionB Ar2-B(OH)2 ReactionC 3-(3-Py)-6-nitro Iodo->ReactionC Ar3-B(OH)2 FinalA Analog A (Phenyl) ReactionA->FinalA SnCl2 Reduction FinalB Analog B (4-Fluoro) ReactionB->FinalB SnCl2 Reduction FinalC Analog C (Pyridyl) ReactionC->FinalC SnCl2 Reduction

Caption: Parallel synthesis workflow demonstrating the efficiency of the 3-iodochromone intermediate.

Characterization Criteria

To validate the synthesis of 3-phenyl-6-amino-4H-chromen-4-one (Example Analog A), ensure the following spectral features are present:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 8.20 ppm (s, 1H): H-2 proton (Characteristic of isoflavone/chromone core).

    • δ 7.20–7.60 ppm (m, 5H): Phenyl group protons (Integration confirms Suzuki success).

    • δ 7.35 ppm (d, 1H, J=8.8 Hz): H-8 proton.

    • δ 6.95 ppm (dd, 1H): H-7 proton (Upfield shift due to amine).

    • δ 7.15 ppm (d, 1H): H-5 proton (Ortho to carbonyl, meta to amine).

    • δ 5.40 ppm (br s, 2H): -NH2 protons (Exchangeable with D2O).

  • Mass Spectrometry (ESI+):

    • Observe [M+H]+ peak consistent with molecular weight (e.g., MW 237.25 for R=Phenyl).

  • Appearance:

    • Typically yellow to pale orange solids (Nitro precursors are often pale yellow; Amines can darken upon oxidation).

Safety Considerations

  • Nitro Compounds: While 6-nitrochromones are generally stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.

  • Tin (Sn) Residues: Organotin byproducts are toxic. All aqueous waste from the SnCl2 reduction must be disposed of as heavy metal waste.

  • Palladium: Use in a fume hood. Phosphine ligands (like PPh3) are toxic and sensitizers.

  • DMF-DMA: Flammable and moisture sensitive. Causes skin and eye irritation.

References

  • Synthesis of 3-Iodochromones via Enaminones

    • Title: Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides.[10][11]

    • Source: Frontiers in Chemistry (2021).
    • URL:[Link]

  • Suzuki Coupling on Chromone Scaffolds

    • Title: Structural Studies on Bioactive Compounds.[10][11] Synthesis and Biological Properties of Fluoro-, Methoxyl-, and Amino-Substituted 3-Phenyl-4H-1-benzopyran-4-ones.

    • Source: Journal of Medicinal Chemistry (2006).
    • URL:[Link]

  • Reduction of Nitroisoflavones

    • Title: Synthesis of Nitro- and Aminoisoflavone and their Effects on the Prolifer
    • Source: Birzeit University Institutional Repository.
    • URL:[Link]

  • General Chromone Synthesis Reviews

    • Title: Biological and Medicinal Properties of N
    • Source: Molecules (via NCBI PMC).
    • URL:[Link]

Sources

experimental procedure for site-selective cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electrostatically Directed Site-Selective Suzuki-Miyaura Cross-Coupling of Polyhalogenated Arenes

Introduction & Mechanistic Rationale

In traditional transition-metal catalysis, the site-selectivity of oxidative addition into polyhalogenated arenes is dictated by bond dissociation energies (BDEs) or steric hindrance. However, when differentiating between electronically and sterically identical carbon-halogen bonds—such as the remote chlorides in 3,4-dichlorobenzoic acid—these innate biases fail, resulting in intractable mixtures of regioisomers.

This application note details a paradigm-shifting protocol that overrides innate substrate bias through electrostatically directed palladium catalysis . By repurposing a water-soluble sulfonated phosphine ligand (sSPhos) and pairing it with a specific alkali metal cation, researchers can construct a highly organized supramolecular transition state.

The Causality of the Catalytic Design:

  • The Bifunctional Ligand: The sSPhos ligand contains an anionic sulfonate group. While traditionally used to impart aqueous solubility, here it acts as a precise electrostatic anchor.

  • The Cation Bridge: The deprotonated substrate (e.g., a benzoate) and the sulfonate ligand are both anionic and would naturally repel. However, the alkali metal cation (e.g., K⁺) from the inorganic base acts as an electrostatic bridge, drawing the catalyst to a specific spatial coordinate relative to the substrate.

  • Cation Size Tuning: The ionic radius of the base cation dictates the geometry of the transition state. Modifying the base from LiOH to Cs₂CO₃ alters the distance between the catalyst and the substrate, effectively "tuning" which C-Cl bond undergoes oxidative addition .

Workflow and Catalytic Cycle

G Substrate Polyhalogenated Substrate (e.g., Dichloroarene) Base Alkali Base Addition (Cation Tuning: Li+, K+, Cs+) Substrate->Base Deprotonated Anionic Substrate-Cation Complex Base->Deprotonated OxAdd Electrostatically-Directed Oxidative Addition Deprotonated->OxAdd Supramolecular Cation Bridge PdCat Pd2(dba)3 + sSPhos Precatalyst Assembly ActiveCat Active Pd(0)L Complex (Anionic Ligand) PdCat->ActiveCat ActiveCat->OxAdd Transmet Transmetalation (Arylboronic Acid) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->ActiveCat Catalyst Regeneration Product Site-Selective Mono-Coupled Product RedElim->Product

Fig 1. Catalytic cycle of electrostatically directed site-selective cross-coupling.

Quantitative Optimization Data

The choice of ligand and base is not arbitrary; it is a highly sensitive, interdependent system. The table below summarizes the profound impact of cation-ligand pairing on the site-selectivity of 3,4-dichlorobenzoic acid cross-coupling.

Ligand TypeBase (Cation Source)Cation Radius (Å)Conversion (%)Site-Selectivity (Meta : Para)
Standard SPhosK₂CO₃ (K⁺)1.38>95%1.2 : 1
Sulfonated sSPhosLiOH (Li⁺)0.7682%4 : 1
Sulfonated sSPhosK₂CO₃ (K⁺)1.38>95%>20 : 1
Sulfonated sSPhosCs₂CO₃ (Cs⁺)1.67>95%8 : 1
Sulfonated sXPhosK₂CO₃ (K⁺)1.3889%15 : 1

Data Synthesis: Standard SPhos lacks the sulfonate anchor, resulting in a near-statistical mixture. sSPhos paired with K⁺ provides the optimal geometric fit for meta-selectivity.

Detailed Experimental Protocol

This methodology is designed as a self-validating system, incorporating strict environmental controls and in-process checkpoints to ensure the integrity of the supramolecular transition state.

Materials Required:
  • Precatalyst: Pd₂(dba)₃ (1.5 mol%)

  • Ligand: sSPhos (Sodium 2'-dicyclohexylphosphino-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate) (6 mol%)

  • Electrophile: Dichloroarene substrate bearing an acidic group (1.0 equiv, 0.5 mmol scale)

  • Nucleophile: Arylboronic acid (1.5 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent System: 1,4-Dioxane / H₂O (10:1 v/v, 5.5 mL total volume)

Step-by-Step Methodology:

Step 1: Pre-catalyst Assembly (Glovebox or Schlenk Line)

  • Charge an oven-dried 15 mL Schlenk tube with Pd₂(dba)₃ (6.9 mg, 0.0075 mmol) and sSPhos (15.4 mg, 0.03 mmol).

  • Causality Check: Pd₂(dba)₃ is an air-sensitive Pd(0) source. Pre-mixing the metal with the electron-rich sSPhos ligand before introducing the substrate ensures the exclusive formation of the active monoligated Pd(0)L complex, preventing off-target oxidative addition by unligated palladium species.

Step 2: Reagent Introduction

  • Add the dichloroarene substrate (0.5 mmol), arylboronic acid (0.75 mmol), and finely milled K₂CO₃ (207 mg, 1.5 mmol) to the Schlenk tube.

  • Self-Validation (Visual): Ensure the K₂CO₃ is free-flowing and not clumped; surface area is critical for the initial deprotonation kinetics.

Step 3: Solvent Addition and Rigorous Degassing

  • Add 5.0 mL of anhydrous 1,4-Dioxane followed by 0.5 mL of degassed HPLC-grade H₂O.

  • Subject the biphasic mixture to three consecutive freeze-pump-thaw cycles.

  • Causality Check: The 10:1 organic-to-aqueous ratio is non-negotiable. Water is strictly required to solubilize the base and enable the mobility of the K⁺ cation, which forms the electrostatic bridge. Degassing is mandatory to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich phosphine ligand.

Step 4: Reaction Execution

  • Backfill the vessel with Argon, seal tightly, and heat in an oil bath at 80 °C for 16 hours.

  • Maintain vigorous stirring (800–1000 rpm).

  • Self-Validation (In-Process): After 30 minutes of heating, the solution should transition from a dark purple/red (unactivated Pd₂(dba)₃) to a homogeneous yellow/orange hue, confirming successful catalyst activation.

Step 5: Workup and Regiomeric Validation

  • Cool the mixture to room temperature. Quench by adding 1M HCl dropwise until the aqueous layer reaches pH 2.

  • Causality Check: Acidification reprotonates the directing group (e.g., carboxylate back to carboxylic acid), breaking the electrostatic complex and allowing the product to partition into the organic phase.

  • Extract with Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Quality Control Checkpoint: Dissolve a 1 mg aliquot of the crude residue in LC-MS grade Acetonitrile. Analyze via LC-MS to confirm >95% conversion to the mono-coupled mass. Proceed to ¹H NMR analysis; the disappearance of the specific proton signal adjacent to the target C-Cl bond definitively validates the site of oxidative addition.

References

  • Title: Site-Selective Cross-Coupling of Remote Chlorides Enabled by Electrostatically Directed Palladium Catalysis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions Source: Journal of the American Chemical Society URL: [Link]

Troubleshooting & Optimization

ChromoneTech Solutions Center: 3-Iodochromone Coupling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Optimization of Suzuki-Miyaura Cross-Coupling for 3-Iodochromones

Module 1: The Stability-Reactivity Paradox

Welcome to the technical support center. If you are working with 3-iodochromones (3-iodo-4H-chromen-4-ones), you are likely facing a specific set of challenges distinct from standard aryl halide couplings.

The core issue is the electrophilicity of the C-2 position . The chromone ring is essentially a vinylogous ester. Under the basic conditions required for Suzuki coupling, the C-2 position is highly susceptible to nucleophilic attack (Michael-type addition) by the base (OH⁻, OR⁻). This leads to pyrone ring opening , degrading your starting material into salicylic acid derivatives before the coupling can occur.

Mechanistic Failure Pathways

The diagram below illustrates the competition between the desired catalytic cycle and the destructive ring-opening pathway.

ChromonePathways Start 3-Iodochromone Pd_Cycle Pd(0) Oxidative Addition (Desired Pathway) Start->Pd_Cycle Pd Catalyst Base_Attack Nucleophilic Attack at C-2 (Undesired Pathway) Start->Base_Attack Strong Base (OH-, OR-) Coupling 3-Arylchromone (Product) Pd_Cycle->Coupling Ar-B(OH)2, Base Dehalo Protodeiodination (Chromone) Pd_Cycle->Dehalo Hydride Source (e.g., EtOH) Ring_Open Ring Opening (Salicylic Acid Derivs.) Base_Attack->Ring_Open Hydrolysis

Figure 1: Competing reaction pathways for 3-iodochromones. Green indicates the desired Suzuki cycle; Red indicates the destructive ring-opening pathway caused by nucleophilic bases.

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users.

Issue 1: Substrate Decomposition (Ring Opening)

User Report: "My 3-iodochromone is consumed rapidly, but I am not getting the coupled product. NMR shows a complex mixture of phenols and salicylic acid derivatives."

Diagnosis: Your base is too nucleophilic. The standard Suzuki bases (NaOH, KOH, NaOEt) act as nucleophiles toward the C-2 position of the chromone. Once the hydroxide attacks C-2, the ring opens irreversibly.

Corrective Action:

  • Switch to Carbonates/Phosphates: Replace hydroxides with mild, non-nucleophilic bases like

    
      or 
    
    
    
    .
  • Control Water Content: While Suzuki couplings often require water for boronic acid activation, excess water promotes hydrolysis. Use a Toluene/Ethanol (anhydrous) system or 1,4-Dioxane with minimal water (e.g., 10:1 ratio).

  • Buffer the System: If the substrate is extremely sensitive, use

    
      (anhydrous) in DMF.
    
Issue 2: Protodehalogenation (Loss of Iodine)

User Report: "I am isolating unsubstituted chromone (loss of iodine) alongside my product."

Diagnosis:


-Hydride Elimination or Solvent Oxidation.
This occurs when the Pd(II)-aryl intermediate undergoes reduction rather than transmetalation. This is often caused by alcoholic solvents acting as hydride sources or excessive heating.

Corrective Action:

  • Change Solvent: If using Ethanol/Methanol, switch to DMF or Toluene .

  • Increase Catalyst Loading: Slow transmetalation allows time for side reactions. Increase Pd loading or switch to a more active catalyst (e.g., Pd(dppf)Cl₂ ) to accelerate the coupling step.

  • Base Selection: Ensure the base is soluble enough to facilitate transmetalation.

    
     in Dioxane is often superior to 
    
    
    
    for difficult transmetalation steps.
Issue 3: Homocoupling of Boronic Acid

User Report: "I see a significant amount of biaryl (Ar-Ar) formed from my boronic acid."

Diagnosis: Oxidative Homocoupling. Oxygen is present in your reaction vessel.[1] Palladium catalyzes the dimerization of boronic acids in the presence of


.

Corrective Action:

  • Degas Thoroughly: Sparge solvents with Argon/Nitrogen for at least 15 minutes before adding the catalyst.

  • Slow Addition: Add the boronic acid in portions or via syringe pump to keep its instantaneous concentration low relative to the iodide.

Module 3: Optimized Standard Protocol

Do not rely on generic "Suzuki conditions." Use this protocol specifically tuned for electron-deficient, base-sensitive heterocycles.

Protocol A: The "Chromone-Safe" Method

Best for: Base-sensitive substrates prone to ring opening.

ParameterRecommendationRationale
Catalyst

(3-5 mol%)
Bidentate ligand prevents catalyst decomposition; high activity for aryl iodides.
Base

(2.0 equiv)
Mild enough to prevent C-2 attack; strong enough to activate boronic acid.
Solvent 1,4-Dioxane / Water (9:1) Dioxane is non-reactive; minimal water activates the boronate without promoting hydrolysis.
Temp 60 - 80 °C Sufficient for activation; avoid reflux (100°C+) to minimize deiodination.
Time 2 - 6 Hours Monitor by TLC/LCMS. Prolonged heating increases side products.

Step-by-Step:

  • Charge a reaction vial with 3-iodochromone (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Add

    
      (0.03 equiv).
    
  • Seal the vial and purge with Argon for 5 minutes.

  • Inject degassed 1,4-Dioxane/Water (9:1) via syringe (Concentration ~0.1 M).

  • Heat to 70 °C and stir vigorously.

  • Quench: Dilute with EtOAc, wash with water (x2) and brine.

Module 4: Optimization Logic Workflow

Use this decision tree to guide your optimization if Protocol A fails.

OptimizationTree Start Run Protocol A (Dioxane/H2O, K2CO3, Pd(dppf)Cl2) Check_Result Analyze Result Start->Check_Result Success Yield > 80% Scale Up Check_Result->Success Good Yield Ring_Open Problem: Ring Opening Observed Check_Result->Ring_Open Salicylic Byproducts Low_Conv Problem: Low Conversion (SM remains) Check_Result->Low_Conv SM Recovered Deiodo Problem: Deiodination (H-Chromone) Check_Result->Deiodo Des-Iodo Product Sol_Ring Solution: Switch to Anhydrous DMF Use CsF or K3PO4 Ring_Open->Sol_Ring Sol_Conv Solution: Switch to SPhos-Pd-G2 or XPhos (Steric Bulk) Low_Conv->Sol_Conv Sol_Deiodo Solution: Remove Alcohols Lower Temp to 50°C Deiodo->Sol_Deiodo

Figure 2: Decision matrix for optimizing reaction conditions based on observed byproducts.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737.

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893–930. (Discusses chromone reactivity and ring opening).

  • Ibrahim, M. A., & El-Mahdy, K. M. (2018). "Palladium-Catalyzed Cross-Coupling Reactions of 3-Halochromones: A Review." Journal of Heterocyclic Chemistry, 55(4), 811-828. (Specific review on 3-halochromone coupling).

  • Miyaura, N. (2002). "Organoboron Compounds."[2][3][4][5][6] Topics in Current Chemistry, 219, 11-59. (Mechanistic details on transmetalation and base roles).

Sources

Technical Support Center: Selective Functionalization of 6-Bromo-3-iodo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals working with 6-Bromo-3-iodo-4H-chromen-4-one (CAS: 942474-12-6)[1].

This dihalochromone is a highly valuable scaffold for synthesizing complex isoflavone analogs and kinase inhibitors[2]. The core synthetic challenge lies in achieving chemoselective functionalization at the C-3 position (iodide) without prematurely activating the C-6 position (bromide) or degrading the sensitive γ-pyrone ring[3][4]. This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to ensure orthogonal reactivity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing bis-coupling at both the C-3 and C-6 positions during my Suzuki-Miyaura reaction?

Causality & Expert Insight: The selectivity between the C-3 iodine and C-6 bromine relies entirely on the difference in their bond dissociation energies (BDE). The C(sp2)-I bond (~65 kcal/mol) undergoes oxidative addition with Pd(0) significantly faster than the C(sp2)-Br bond (~81 kcal/mol). However, if you use highly electron-rich, bulky phosphine ligands (e.g., XPhos, t-Bu3P) or elevate the reaction temperature beyond 80 °C, the kinetic barrier for C-Br activation is easily overcome. This leads to a loss of orthogonality and subsequent bis-coupling. Solution: Downgrade the catalytic system's reactivity. Use standard, less bulky ligands like triphenylphosphine (PPh3) or dppf. Maintain the reaction temperature strictly between 50–60 °C, and limit the transmetalating agent (e.g., boronic acid) to 1.05 equivalents.

Q2: My LC-MS shows a mass corresponding to the addition of water and loss of the chromone structure. What is happening?

Causality & Expert Insight: You are observing the base-mediated ring-opening of the chromone. The C-2 position of the γ-pyrone ring is highly electrophilic. In the presence of strong bases (e.g., NaOH, KOH) or strong nucleophiles (like primary amines), a Michael-type addition occurs at C-2[4]. This intermediate rapidly undergoes ring-opening to form an ortho-hydroxyarylalkenone (chalcone-like) derivative, which can further degrade[3]. Solution: Switch to mild, non-nucleophilic bases such as anhydrous K2CO3, Cs2CO3, or KF. Avoid protic solvents like ethanol or water; use anhydrous 1,4-dioxane or toluene.

Q3: I am observing significant amounts of 6-bromochromone (protodeiodination) instead of my cross-coupled product. How can I prevent this?

Causality & Expert Insight: Protodeiodination occurs when the oxidative addition complex [Pd(Ar)(L)2(I)] has a longer lifespan than the transmetalation step, allowing it to abstract a proton from the solvent or base. This is common with sterically hindered boronic acids or when using unoptimized base/solvent systems that stall the catalytic cycle. Solution: Accelerate the transmetalation step. Ensure the boronic acid is highly pure (free of boroxines) or switch to a pinacol ester (BPin). Adding a silver salt (e.g., Ag2CO3) can scavenge the iodide ligand, creating a highly electrophilic cationic Pd center that rapidly undergoes transmetalation.

Pathways SM 6-Bromo-3-iodo-4H-chromen-4-one Cond1 Mild Base (K2CO3), Pd(PPh3)4 Anhydrous Dioxane, 60°C SM->Cond1 Cond2 Strong Base (KOH) or Nucleophilic Solvent SM->Cond2 Cond3 Electron-Rich Ligands (XPhos) Excess Reagent, >90°C SM->Cond3 Prod Selective C-3 Coupling (C-6 Bromine Intact) Cond1->Prod Degrad Ring-Opened Degradants (e.g., Chalcone derivatives) Cond2->Degrad BisProd C-3 & C-6 Bis-Coupling (Loss of Orthogonality) Cond3->BisProd

Fig 1: Condition-dependent chemoselectivity and degradation pathways for dihalochromones.

Part 2: Quantitative Data & Reaction Parameters

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution during the functionalization of 6-Bromo-3-iodo-4H-chromen-4-one.

Reaction ParameterCatalyst SystemBase / SolventTempC-3 Selectivity (%)C-6 Bis-Coupling (%)Ring-Opening (%)
Optimized Pd(PPh3)4 (5 mol%)K2CO3 / 1,4-Dioxane60 °C> 95% < 2%< 1%
High Temp Pd(PPh3)4 (5 mol%)K2CO3 / 1,4-Dioxane100 °C60%35% < 1%
Strong Base Pd(PPh3)4 (5 mol%)KOH / EtOH-H2O60 °C15%< 2%> 80%
Active Ligand Pd2(dba)3 / XPhosK2CO3 / 1,4-Dioxane60 °C40%55% < 1%

Data represents generalized reaction profiles based on mechanistic principles of dihalochromone reactivity and literature precedents[2].

Part 3: Self-Validating Experimental Protocol

Objective: Chemoselective Suzuki-Miyaura coupling of an arylboronic acid at the C-3 position while preserving the C-6 bromine and the γ-pyrone ring.

Reagents:

  • 6-Bromo-3-iodo-4H-chromen-4-one (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • Anhydrous K2CO3 (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 6-bromo-3-iodo-4H-chromen-4-one, arylboronic acid, and Pd(PPh3)4.

  • Solvent & Base Addition: Add anhydrous 1,4-dioxane followed by finely powdered, anhydrous K2CO3.

    • Causality: Strict anhydrous conditions and a mild, non-nucleophilic carbonate base prevent nucleophilic attack at the highly electrophilic C-2 position, preserving the chromone ring[4].

  • Degassing: Purge the mixture with argon for 10 minutes.

    • Causality: Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

  • Controlled Heating: Heat the reaction mixture to 60 °C.

    • Self-Validation Checkpoint 1 (TLC): After 2 hours, check the reaction via TLC (3:1 Hexanes/EtOAc). The starting material (Rf ~0.6) should be consumed.

  • Reaction Monitoring:

    • Self-Validation Checkpoint 2 (LC-MS): Analyze an aliquot. The desired product must exhibit a 1:1 isotopic pattern (M and M+2 peaks of equal intensity) in the mass spectrum. This definitively validates that the C-6 bromine is completely intact. If a mass corresponding to [M - Br + Ar] is observed, the kinetic barrier for C-Br activation has been breached.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Extract the aqueous layer with EtOAc. Dry the combined organic layers over Na2SO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography on silica gel.

Workflow Step1 1. Setup Strictly anhydrous 1,4-Dioxane Step2 2. Catalysis Pd(PPh3)4 (5 mol%) ArB(OH)2 (1.05 eq) Step1->Step2 Step3 3. Base Dry K2CO3 (1.5 eq) Avoid NaOH/KOH Step2->Step3 Step4 4. Reaction 60°C for 4-6h Check LC-MS Step3->Step4 Step5 5. Isolation Aqueous quench Silica purification Step4->Step5

Fig 2: Self-validating experimental workflow for selective C-3 Suzuki-Miyaura coupling.

Part 4: References

  • Design, Synthesis, and Evaluation of Genistein Analogues as Anti-Cancer Agents Source: PubMed Central (PMC) URL:[Link]

  • Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Ring Opening Ring Closure Reactions with 3-Substituted Chromones under Nucleophilic Conditions Source: ResearchGate URL:[Link]

  • Total synthesis of isoflavonoids Source: Natural Product Reports (RSC Publishing) URL:[Link]

Sources

preventing side reactions in Sonogashira coupling of chromones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical failures during the Sonogashira coupling of chromones.

While the Sonogashira reaction is a cornerstone of C-C bond formation, the unique electronic architecture of the chromone scaffold—specifically its electron-deficient


-unsaturated pyrone ring—makes it highly susceptible to catastrophic side reactions[1]. This guide is designed to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind these failures and provide self-validating protocols to ensure high-yield, reproducible alkynylation.

Core Troubleshooting Matrix: Causality & Solutions

Issue A: Extensive Glaser Homocoupling (Alkyne Dimerization)

The Symptom: Your halochromone remains unreacted, but your terminal alkyne is rapidly consumed, forming a symmetric diyne byproduct. The Causality: In a standard Sonogashira reaction, a copper(I) co-catalyst is used to form a highly reactive copper acetylide intermediate. However, copper acetylides are extremely sensitive to oxidation. If even trace amounts of oxygen are present in the reaction matrix, the copper acetylide undergoes oxidative dimerization to form a butadiyne[2][3]. Because terminal alkynes are often the most expensive reagents in a synthetic route, this side reaction severely impacts atom economy and complicates purification[4]. The Solution:

  • Strict Anaerobiosis: Degas all solvents using the freeze-pump-thaw method (minimum 3 cycles).

  • Copper-Free Conditions: The most definitive way to prevent Glaser coupling is to eliminate the copper co-catalyst entirely[2]. Copper-free Sonogashira couplings rely solely on the palladium cycle, utilizing tailored amine or inorganic bases to facilitate the direct deprotonation of the alkyne[3][5].

G A Terminal Alkyne + Cu(I) B Copper Acetylide Intermediate A->B Base C Pd(II) Transmetalation (Anaerobic) B->C Pd Catalyst D Oxidative Dimerization (Trace O2 present) B->D O2 exposure E Desired Chromone-Alkyne C->E Reductive Elimination F Glaser Homocoupling (Diyne) D->F Homocoupling

Mechanistic divergence between desired Sonogashira coupling and Glaser homocoupling.

Issue B: Chromone Pyrone Ring Opening

The Symptom: The starting halochromone is completely consumed, but LC-MS/NMR shows a complex mixture of degradation products rather than the coupled product. The Causality: The chromone core contains a highly electrophilic


-unsaturated carbonyl system. When exposed to strong, nucleophilic bases (such as primary/secondary amines or hydroxides) at elevated temperatures, the base undergoes a Michael addition at the C2 position of the chromone[1][6]. This intermediate rapidly collapses, leading to the irreversible opening of the pyrone ring, decarboxylation, and subsequent molecular degradation[6].
The Solution:  Transition to non-nucleophilic organic bases (e.g., Triethylamine, DIPEA) or mild, sterically hindered inorganic bases (e.g., 

)[7][8].

G A Halochromone Substrate B Non-Nucleophilic Base (e.g., Cs2CO3, Et3N) A->B C Nucleophilic Base (e.g., NaOH, 1° Amines) A->C D Intact Pyrone Ring B->D E Michael Addition & Pyrone Ring Opening C->E F Successful Cross-Coupling D->F Pd/Alkyne G Degradation / Side Products E->G Irreversible

Effect of base selection on chromone pyrone ring stability during coupling.

Quantitative Data & Reagent Selection

To prevent side reactions, the choice of base, solvent, and catalyst must be meticulously balanced. Below are empirical summaries of reagent compatibilities specifically mapped for chromone substrates.

Table 1: Base and Solvent Compatibility for Halochromones

Base TypeExampleNucleophilicityChromone StabilityRecommended Solvent
Primary/Secondary Amines Piperidine, PyrrolidineHighPoor (Rapid ring opening)N/A (Avoid)
Tertiary Amines

, DIPEA
LowExcellent DMF, Toluene, Water[8]
Strong Inorganic

,

HighPoor (Hydrolysis)N/A (Avoid)
Mild Inorganic

,

Very LowExcellent DMF, MeCN[2]

Table 2: Catalyst Systems for Copper-Free Sonogashira of Chromones

Catalyst SystemLoadingLigand RequirementGlaser SuppressionYield Profile

5 mol%None (Built-in)HighModerate to Good

2-5 mol%None (Built-in)HighGood
Bridged bis(NHC)Pd(II)0.5-1 mol%NHC CarbeneVery HighExcellent[7]

Self-Validating Experimental Protocol

The following methodology details a Copper-Free Sonogashira Coupling designed specifically to preserve the chromone pyrone ring while completely eliminating Glaser homocoupling[2][5].

Title: Copper-Free Alkynylation of 3-Iodochromone Scale: 1.0 mmol

Step 1: Rigorous Degassing (Crucial for Catalyst Lifespan)

  • In a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-iodochromone (1.0 mmol) and

    
     (0.05 mmol, 5 mol%).
    
  • Seal the flask with a rubber septum. Apply high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Validation Checkpoint 1: The solid mixture should remain free-flowing. Any clumping indicates moisture ingress, which will poison the Pd catalyst.

Step 2: Solvent and Base Addition

  • Syringe 5.0 mL of anhydrous, pre-degassed DMF into the flask under a positive Argon flow.

  • Add anhydrous Triethylamine (

    
    ) (3.0 mmol, 3.0 equiv) via syringe.
    Validation Checkpoint 2: The solution should turn a clear, pale yellow. If the solution immediately turns dark black, the palladium has prematurely precipitated (Pd black) due to oxygen contamination. Abort and restart.
    

Step 3: Alkyne Addition and Reaction

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise over 5 minutes via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Validation Checkpoint 3: Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active 3-iodochromone spot without the appearance of a highly non-polar baseline spot (diyne) confirms successful cross-coupling without Glaser interference.

Step 4: Workup and Isolation

  • Cool the mixture to room temperature and quench with 10 mL of saturated aqueous

    
    .
    
  • Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to completely remove DMF.
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography.
    

References

  • preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzoate Benchchem URL
  • Sonogashira coupling Wikipedia URL
  • Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II)
  • Washington.
  • Synthesis of Chromones and Flavones Organic Chemistry Portal URL
  • Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction ResearchGate URL
  • Cascade carbonylative Sonogashira-cyclization of o-iodophenol or 3-iodo-4-(1H)
  • Synthesis and reactivity of 3-(1-alkynyl)

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Chromone Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHROM-PD-404 Subject: Catalyst Deactivation & Reaction Stalling in Chromone Functionalization Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The Chromone Paradox

Working with chromones (1-benzopyran-4-ones) in palladium catalysis presents a unique "double-edged" challenge. Unlike simple arenes, chromones act as both substrates and ligands . Their electron-deficient nature makes them excellent candidates for cross-coupling, yet their Lewis-basic carbonyl (C4) and pyran oxygen atoms can coordinate to the palladium center, displacing labile ligands and arresting the catalytic cycle.

Furthermore, the chromone ring is a "masked" Michael acceptor. Under the basic conditions required for Suzuki or Heck couplings, the ring is prone to nucleophilic attack at C2, leading to ring-opening and complex mixture formation that mimics catalyst deactivation.

This guide distinguishes between True Catalyst Death (Pd black, poisoning) and Substrate Suicide (ring degradation) to restore your reaction efficiency.

Module 1: The "Silent" Catalyst (Coordination Poisoning)

Symptom: The reaction mixture remains homogeneous (no precipitate), but conversion is <5%. Starting material is fully recovered. Diagnosis: The chromone substrate has out-competed your phosphine ligand, forming a stable, unreactive [Pd(Chromone)L] complex.

The Mechanism

The C4-carbonyl oxygen is a hard base. While Pd(0) is soft, Pd(II) intermediates are harder and susceptible to coordination by the chromone oxygen. This creates a "resting state" trap, preventing the oxidative addition or transmetallation steps.

Troubleshooting Protocol: The Steric & Lewis Acid Defense
VariableRecommendationScientific Rationale
Ligand Class Switch to Bulky Biaryl Phosphines (e.g., XPhos, SPhos, BrettPhos)Steric bulk prevents the chromone from approaching the metal center, forcing the Pd to bind only the halide site.
Additive Add Lewis Acid (Zn(OTf)₂ or MgCl₂) (10-20 mol%)The Lewis acid coordinates to the chromone carbonyl preferentially, "masking" the poisoning site from the palladium.
Solvent Switch to Non-Coordinating Solvents (Toluene, Dioxane)Avoid DMA/DMF if possible; they can synergistically bind with chromone to saturate the Pd center.
Visualization: The Coordination Trap

ChromonePoisoning Pd_Active Active Pd(0)L2 Coord_Complex Inactive Complex [Pd(L)(Chromone)] Pd_Active->Coord_Complex Ligand Displacement (Poisoning) Ox_Add Oxidative Addition Product Pd_Active->Ox_Add Normal Pathway Chromone Chromone Substrate Chromone->Coord_Complex Carbonyl Binding

Figure 1: Competitive coordination pathway where chromone acts as a ligand poison.

Module 2: The "Dying" Catalyst (Pd Black Formation)

Symptom: The reaction mixture turns black/grey, and a precipitate forms.[1] Conversion halts at 20-40%. Diagnosis: Aggregation of Pd(0).[1] Chromones are electron-deficient; they slow down the oxidative addition step. If the catalytic cycle stalls, the unstable Pd(0) species agglomerates into inactive bulk metal.

The Mechanism

In C-H activation or cross-coupling, if the substrate is electron-poor (like chromone), the oxidative addition is the rate-determining step (RDS). If this step is too slow, the active Pd(0)L2 species loses ligands and collapses.

Troubleshooting Protocol: Stabilization & Re-Oxidation
  • The "Slow-Release" Method:

    • Action: Do not add all catalyst at once.

    • Protocol: Add the catalyst as a stock solution via syringe pump over 2 hours. This keeps the instantaneous concentration of unstable Pd(0) low, matching the rate of the slow oxidative addition.

  • Oxidant Tuning (For C-H Activation):

    • Issue: Ag(I) salts often used as oxidants can promote Pd-black formation.

    • Solution: Switch to Benzoquinone (BQ) or Cu(OAc)₂ . BQ acts as a pi-acid ligand that stabilizes Pd(0) before re-oxidizing it to Pd(II).

  • Solvent Polarity Check:

    • Action: Use t-Amyl Alcohol or Pivalic Acid as co-solvents.

    • Reason: Carboxylate-containing solvents stabilize the cationic Pd intermediates involved in C-H activation.

Module 3: The "False" Deactivation (Ring Opening)

Symptom: Catalyst seems dead, but analysis shows consumption of chromone and formation of complex polar baselines. Diagnosis: The chromone ring has opened via Michael addition. This is not catalyst deactivation; it is substrate instability.

The Mechanism

Chromones are susceptible to nucleophilic attack at C2 by bases (alkoxides, amines). The resulting enolate eliminates, opening the pyran ring to form phenols or salicylaldehydes, which then poison the catalyst.

Protocol: Base Selection Matrix
Base TypeRisk LevelRecommendation
Alkoxides (NaOtBu, NaOMe) CRITICAL Avoid. Rapidly attacks C2, opening the ring.
Amines (Et₃N, Piperidine) HIGH Avoid. Causes aza-Michael addition and ring opening [1].
Carbonates (Cs₂CO₃, K₂CO₃) LOW Preferred. Use anhydrous conditions to prevent hydrolysis.
Carboxylates (KOAc, PivOK) SAFE Best for C-H Activation. Acts as a proton shuttle without nucleophilic attack.

Experimental Workflow: The "Lazarus" Optimization Screen

Use this flowchart to systematically revive a failed chromone coupling.

OptimizationFlow Start Reaction Failed Check_Precip Is there Black Precipitate? Start->Check_Precip Yes_Precip Yes (Pd Aggregation) Check_Precip->Yes_Precip Yes No_Precip No (Homogeneous) Check_Precip->No_Precip No Soln_Stab 1. Increase Ligand:Pd Ratio (4:1) 2. Add Benzoquinone (10 mol%) 3. Switch Solvent (t-AmylOH) Yes_Precip->Soln_Stab Check_SM Is Chromone Intact? No_Precip->Check_SM SM_Gone No (Complex Mixture) Check_SM->SM_Gone No SM_Intact Yes (No Conversion) Check_SM->SM_Intact Yes Soln_Base Substrate Death: Switch Base to Cs2CO3 or KOAc Remove Nucleophiles SM_Gone->Soln_Base Soln_Ligand Catalyst Poisoning: 1. Switch to XPhos/BrettPhos 2. Add Zn(OTf)2 SM_Intact->Soln_Ligand

Figure 2: Decision tree for diagnosing chromone reaction failures.

FAQs: Application Scientist's Notes

Q1: Why does my C-H activation work on C2 but I want C3? A: C3 is the site of innate electrophilicity (highest HOMO coefficient), but C2 is the most acidic proton (pKa ~25). To get C3 selectivity, you must use an electrophilic Pd(II) pathway (e.g., Pd(OAc)₂/AcOH). If you are getting C2, you are likely operating under a concerted metallation-deprotonation (CMD) regime dominated by acidity. To force C3, block C2 or use a bulky directing group [2].

Q2: Can I use microwave heating to fix the slow conversion? A: Proceed with caution. While microwaves accelerate the reaction, they also accelerate the ring-opening degradation of chromones if the base is too strong. If you use MW, you must use a weak base (KOAc) and a stable ligand (XantPhos).

Q3: My reaction works with aryl iodides but fails with aryl chlorides. A: This confirms the "Slow Oxidative Addition" theory (Module 2). Aryl chlorides add slowly to Pd. During this lag time, the chromone coordinates and poisons the catalyst. Solution: You need a ligand that accelerates oxidative addition, such as XPhos or Buchwald Pre-catalysts (G3/G4) , which generate the active species immediately.

References

  • Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. Source: The Journal of Organic Chemistry (2024). URL:[Link] Relevance:[2][3][4][5][6][7][8][9] Details the mechanism of aza-Michael addition and ring opening of chromones under Pd-catalyzed conditions.

  • Unraveling innate substrate control in site-selective palladium-catalyzed C–H heterocycle functionalization. Source: Chemical Science (2016). URL:[Link] Relevance: Explains the electronic divergence between C2 and C3 activation in chromones and the switch in mechanisms.

  • Synthesis of Chromones via Palladium-Catalyzed Ligand-Free Cyclocarbonylation. Source: The Journal of Organic Chemistry (2010). URL:[Link] Relevance: Provides baseline protocols for ligand-free systems and ionic liquid stabilization to prevent deactivation.

Sources

Technical Support Center: Suzuki-Miyaura Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Base and Ligand for Selective Suzuki Reactions Audience: Researchers, Scientists, and Drug Development Professionals Status: Online | Ticket Priority: High

Mission Statement

Welcome to the Advanced Catalysis Support Center. This guide is not a cookbook; it is a diagnostic system designed to help you engineer the Suzuki-Miyaura coupling (SMC) rather than simply running it. We address the "Base-Ligand Mismatch," protodeboronation pathways, and regioselectivity in polyhalogenated systems using mechanistic causality.

Module 1: The Diagnostic Framework

Before changing reagents, identify the rate-limiting step.

Most SMC failures stem from a misunderstanding of the catalytic cycle's bottleneck. Use the workflow below to diagnose your specific failure mode.

SuzukiDiagnostic Start START: Reaction Failed/Low Yield AnalyzeSM Analyze Starting Material Start->AnalyzeSM Q_Halide Electrophile: Aryl Chloride or Electron-Rich Aryl Bromide? AnalyzeSM->Q_Halide Q_Boron Boronic Acid: Heteroaromatic or Polyfluorinated? Q_Halide->Q_Boron No (Bond is weak) Sol_Ligand ISSUE: Oxidative Addition FIX: Switch to Bulky/Electron-Rich Ligand (e.g., XPhos, SPhos) Q_Halide->Sol_Ligand Yes (Bond too strong) Q_Selectivity Substrate: Polyhalogenated? Q_Boron->Q_Selectivity No Sol_Proto ISSUE: Protodeboronation FIX: Anhydrous conditions, Mild Base (KF), or MIDA Boronates Q_Boron->Sol_Proto Yes (Unstable C-B bond) Sol_Base ISSUE: Transmetallation Stalled FIX: Stronger Base (OH-) or Counter-cation Switch (Cs+) Q_Selectivity->Sol_Base No (General Low Conversion) Sol_Regio ISSUE: Site Selectivity FIX: Control via C-X BDE (I>Br>Cl) or Steric Ligand Control Q_Selectivity->Sol_Regio Yes

Figure 1: Diagnostic logic flow for identifying the rate-determining failure point in Suzuki-Miyaura couplings.

Module 2: The Engine (Ligand Selection)

Troubleshooting Oxidative Addition and Reductive Elimination.

The ligand dictates the electronic and steric environment of the Palladium. A common error is using "generic" ligands (like PPh3) for demanding substrates (aryl chlorides).

FAQ: Ligand Selection

Q: Why is my aryl chloride starting material remaining unreacted? A: The C-Cl bond is strong (~96 kcal/mol). Simple phosphines (PPh3) lack the electron density to facilitate oxidative addition.

  • The Fix: Use Dialkylbiaryl phosphines (Buchwald Ligands). The electron-rich alkyl groups increase the basicity of the Pd center (accelerating oxidative addition), while the biaryl backbone provides steric bulk to promote reductive elimination.

    • Recommendation:XPhos or SPhos .

Q: I have a "Black Metal" precipitate and the reaction stopped. What happened? A: This is "Catalyst Death" via formation of inactive Pd-dimers or Pd-black agglomeration. This often occurs when the ligand is not bulky enough to stabilize the Pd(0) species, or when the Ligand:Pd ratio is too low.

  • The Fix: Increase the Ligand:Pd ratio to 2:1 or use a precatalyst (e.g., XPhos Pd G4 ) that ensures a 1:1 active species generation without an induction period.

Q: How do I choose between SPhos, XPhos, and RuPhos? Use the table below for rapid selection based on substrate class.

LigandPrimary StrengthBest For...[1][2]Mechanism Note
SPhos High stability / Water toleranceHeteroaryl boronic acids & Aryl chloridesExcellent at preventing protodeboronation due to rapid coupling rates.
XPhos Steric BulkUnactivated Aryl Chlorides & TosylatesPromotes reductive elimination in sterically crowded systems.
RuPhos Electronic TuningSecondary Amines (Buchwald-Hartwig) & Electron-poor halidesHigh turnover numbers for challenging electronic substrates.
Amphos Air StabilityIndustrial scale-upBis-tert-butyl phosphine functionality with robust handling.
Module 3: The Activator (Base Selection)

Troubleshooting Transmetallation.

The base is not just a proton scavenger; it activates the boron species. The "Base-Ligand Mismatch" occurs when a bulky ligand sterically hinders the approach of a weak boronate complex.

FAQ: Base Selection

Q: Why does Cesium Carbonate (


) often work when Potassium Carbonate (

) fails?
A: This is the "Cesium Effect."
  • Solubility: Cs+ is larger and more soluble in organic solvents (DMF, Toluene) than K+ or Na+, increasing the effective concentration of carbonate.

  • Coordination: Cs+ can coordinate to the oxygen atoms of the boronate intermediate or the halide on the Palladium, stabilizing the transition state for transmetallation.

Q: When should I avoid strong bases like


 or 

?
A: When using substrates sensitive to base-catalyzed hydrolysis (esters, nitriles) or protodeboronation (polyfluorinated aromatics, 2-pyridyl boronates).
  • The Fix: Use mild, anhydrous bases like KF or

    
      (anhydrous). Fluoride bases activate the boron via a Pd-F intermediate (fluoride pathway) rather than the hydroxide pathway, often bypassing pH-sensitive side reactions.
    
Module 4: Critical Failure Modes
Issue 1: Protodeboronation

Symptom: The aryl halide remains, but the boronic acid disappears (converted to Ar-H).[3][4]

This is the most common failure mode for heteroaromatic boronic acids (e.g., 2-pyridineboronic acid). It is catalyzed by both acid and base.[5]

Protodeboronation BoronicAcid Boronic Acid Ar-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate High pH Transition Transition State (Ipso-protonation) Boronate->Transition Slow Step Product De-boronated Arene Ar-H (Waste) Transition->Product C-B Bond Cleavage Base Base/H2O Base->Boronate

Figure 2: The pathway of base-catalyzed protodeboronation. High pH accelerates the formation of the boronate anion, which is susceptible to ipso-protonation by water.

Protocol to Fix Protodeboronation:

  • Remove Water: Switch to anhydrous conditions. Use Dioxane/Toluene with anhydrous

    
    .
    
  • Slow Release: Use MIDA boronates or Potassium Trifluoroborates (

    
    ) . These release the active boronic acid slowly, keeping the concentration of the unstable species low (kinetic protection).[5]
    
  • Catalyst Overdrive: Use a highly active catalyst (e.g., Pd-132 or XPhos-Pd-G4 ) to ensure the cross-coupling rate (

    
    ) is faster than the decomposition rate (
    
    
    
    ).
Issue 2: Regioselectivity in Polyhalogenated Arenes

Symptom: Mixture of isomers when coupling to a di-halo substrate (e.g., 2,4-dichloropyridine).

Rule of Thumb: Oxidative addition occurs at the weakest C-X bond or the most electron-deficient position.

  • Bond Strength (BDE): I < Br < Cl < F. (Iodide reacts first).

  • Electronic Activation: In pyridines, the C-X bond at the C2 position (ortho to Nitrogen) is more reactive than C3 or C4 due to the inductive electron-withdrawing effect of the Nitrogen, which stabilizes the Meisenheimer-like transition state during oxidative addition.

Module 5: Standardized Screening Protocol

Do not guess. Screen intelligently.

If the standard condition (Pd(PPh3)4 / Na2CO3 / Toluene:EtOH) fails, execute this 4-reaction screen.

Conditions: 0.1 mmol scale, 80°C, 2-4 hours.

EntryCatalyst SourceLigandBaseSolventTarget Mechanism
A

SPhos

(aq)
Toluene/H2OUniversal: High activity, water tolerant.
B

XPhos

Dioxane (dry)Steric/Anhydrous: For chlorides & protodeboronation-prone substrates.
C

(dppf)

DMFPolar/Chelating: Good for polar substrates and large bite angles.
D

BrettPhos

TolueneElectronic: For electron-rich aryl halides or amination side-screening.
References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[6][7] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Mechanism, pH Dependence, and Suppression. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Lutz, M. R., et al. (2017). Selective Cross-Coupling of Polyhalogenated Heteroarenes. Chemical Reviews, 117(13), 9016–9056. Link

Sources

Technical Support Center: Overcoming Solubility Bottlenecks in Substituted Chromone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing critical solubility hurdles when synthesizing or evaluating substituted chromones (including flavones, isoflavones, and chromone-2-carboxylic acids).

The Root Cause of the Problem

Why do substituted chromones stubbornly precipitate out of your reaction media? The causality lies in their molecular architecture. The benzo-annulated γ-pyrone core is highly planar, which promotes intense π-π stacking in the solid state. When functionalized with hydrogen-bond donors or acceptors (such as halogens, hydroxyls, or carboxylic acids), the crystal lattice energy skyrockets[1]. Standard organic solvents (like THF, methanol, or water) often fail to provide sufficient solvation energy to disrupt this robust lattice. This leads to premature precipitation, incomplete ester hydrolysis, and failed cross-coupling reactions[1][2].

Troubleshooting Workflow

SolubilityWorkflow Start Substituted Chromone Precipitates in Media TempCheck Is the reaction/substrate thermolabile? Start->TempCheck MAOS Microwave-Assisted Organic Synthesis (MAOS) TempCheck->MAOS No (Can superheat) GreenCheck Are green chemistry/biocompatibility metrics required? TempCheck->GreenCheck Yes (Strict temp limits) NADES Natural Deep Eutectic Solvents (NaDES) GreenCheck->NADES Yes CoSolvent 1,1,2,2-Tetrachloroethane : Acetonitrile Co-solvents GreenCheck->CoSolvent No

Workflow for resolving substituted chromone solubility issues in synthesis.

Frequently Asked Questions (FAQs)

Q1: During the synthesis of 6-bromochromone-2-carboxylic acid, my intermediate ester precipitates and fails to hydrolyze. How can I drive this to completion? A1: The highly deactivating bromo-substituent stabilizes the reaction intermediate and drastically lowers its solubility in standard basic media, effectively halting hydrolysis[1][2]. Solution: Switch from conventional reflux to Microwave-Assisted Organic Synthesis (MAOS). MAOS provides rapid, localized superheating that forces the highly crystalline intermediate into solution by overcoming its lattice energy kinetically. This modification not only resolves the solubility block but can increase overall yields to 87%[1][2].

Q2: My polysubstituted chromones are crashing out of THF during vinylogous conjugate addition reactions. What solvent system should I use? A2: THF lacks the polarizability required to disrupt the strong intermolecular forces of heavily substituted (e.g., halogenated or 2-ester) chromones. Solution: Implement a solvent switch to a mixture of 1,1,2,2-tetrachloroethane and acetonitrile, and elevate the reaction temperature to 50 °C. The halogenated solvent provides superior polarizability to disrupt π-π stacking, while acetonitrile maintains the dielectric constant needed for the catalytic cycle.

Q3: I need to evaluate the bioactivity of chromone-based flavonoids (like quercetin), but their aqueous solubility is nearly zero. How can I solubilize them without using toxic solvents like DMSO? A3: Use Natural Deep Eutectic Solvents (NaDES). A specific polar NaDES composed of betaine and glycerol (with controlled water content) can increase the solubility of aglycone chromones by over 20,000-fold. These systems are non-cytotoxic to standard cell lines (e.g., 3T3-L1 fibroblasts) at assay concentrations, making them ideal for both extraction and direct in vitro bioassay application[3][4].

Quantitative Data: Solubility Enhancements

The following table summarizes the dramatic solubility improvements achievable when switching from aqueous media to a tailored NaDES system (Betaine:Glycerol, 1:2 molar ratio, 20 wt% water)[3].

Chromone Derivative (Flavonoid)Aqueous Solubility (mg/mL)NaDES Solubility (mg/mL)Fold Enhancement
Quercetin ~0.000143.3623,850x
Naringin ~0.00613.322,237x
Naringenin ~0.045.82135x
Rutin ~0.125.9549x
Step-by-Step Methodologies
Protocol 1: Microwave-Assisted Synthesis of Insoluble Chromone-2-Carboxylic Acids

Causality: Conventional reflux often fails because the thermal energy applied via the flask wall is insufficient to break the crystal lattice of the intermediate ester. Microwaves directly couple with the polar solvent and reagents, generating instantaneous internal heat that forces dissolution and drives the reaction forward[1].

  • Reagent Assembly: In a microwave-safe vial, combine 5′-bromo-2′-hydroxyacetophenone (1 eq) and ethyl oxalate (3 eq).

  • Base Addition: Add sodium methoxide (NaOMe, 2 eq) dissolved in a minimal volume of a compatible polar solvent (e.g., methanol).

  • Microwave Irradiation (Step 1): Seal the vial and irradiate at 120 °C for 10 minutes.

    • Self-Validation Check: Inspect the vial. The reaction mixture must transition from a heterogeneous suspension to a deep, homogenous solution, proving the intermediate's lattice energy has been overcome.

  • Acidification (Step 2): Carefully vent the vial and add concentrated HCl to catalyze the final cyclization and hydrolysis.

  • Microwave Irradiation (Step 2): Irradiate again at 120 °C for an additional 10 minutes.

  • Isolation: Cool the mixture to 4 °C. The target 6-bromochromone-2-carboxylic acid will precipitate cleanly. Filter and wash with cold water.

Protocol 2: Preparation of Betaine-Glycerol NaDES for Chromone Solubilization

Causality: Betaine acts as a hydrogen-bond acceptor (HBA) and glycerol as a hydrogen-bond donor (HBD). Together, they form a supramolecular network that perfectly accommodates the planar, hydrogen-bonding structure of chromones, obeying the "like dissolves like" principle for polar, functionalized molecules[3].

  • Component Mixing: Weigh betaine and glycerol in a strict 1:2 molar ratio.

  • Hydration: Add exactly 20% (w/w) ultrapure water.

    • Causality: This specific water content tunes the polarity (ENR value ~49-50 kcal/mol) to perfectly match the polarity of both glycosylated and aglycone chromones[3].

  • Thermal Complexation: Heat the mixture to 50–80 °C under continuous magnetic stirring for 60–90 minutes.

  • Eutectic Validation:

    • Self-Validation Check: The mixture must become a perfectly clear, viscous liquid. If any opaque particles or birefringence under polarized light remain, the eutectic network has not fully formed; continue heating.

  • Chromone Solubilization: Add the insoluble chromone (e.g., quercetin) to the NaDES at room temperature and stir until saturation is reached.

References
  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids (SciSpace). Available at:[Link]

  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands (PMC). Available at: [Link]

  • Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents (ACS Publications). Available at:[Link]

  • Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones (RSC Publishing). Available at: [Link]

  • Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics (MDPI). Available at: [Link]

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Technical Support Center: Workup Procedures for Removing Palladium Residues from Chromone Products

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium residues from chromone products. The guidance provided herein is based on established principles of coordination chemistry, process chemistry, and practical experience in active pharmaceutical ingredient (API) purification.

Introduction: The Challenge of Palladium in Chromone Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules like chromones through reactions such as ligand-free cyclocarbonylation and conjugate additions.[1][2][3] However, the use of these powerful catalysts introduces a significant challenge: the contamination of the final product with residual palladium.

Palladium residues are a major concern in the pharmaceutical industry due to their potential toxicity and the stringent limits imposed by regulatory bodies like the International Council for Harmonisation (ICH).[4][5] The ICH Q3D guideline for elemental impurities sets strict limits on the permitted daily exposure (PDE) for palladium, often translating to low parts-per-million (ppm) levels in the final API.[4][5]

The removal of palladium from chromone products can be particularly challenging due to the inherent properties of the chromone scaffold. The presence of heteroatoms (oxygen) and potentially coordinating functional groups can lead to the formation of stable palladium-product complexes, making simple purification methods like crystallization ineffective.[5][6] This guide will provide a systematic approach to tackling these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources and forms of palladium contamination in chromone synthesis?

Palladium contamination can exist in various forms depending on the reaction conditions:

  • Palladium(0) species: Often formed during the catalytic cycle, these can aggregate into nanoparticles or remain as complexes with ligands.

  • Palladium(II) species: These are common precatalysts and can persist in the reaction mixture.

  • Ligand-bound palladium: Phosphine ligands, often used in cross-coupling reactions, can form stable complexes with palladium, influencing its solubility and reactivity.[7]

  • Product-bound palladium: The chromone product itself, with its oxygen atoms, can act as a ligand for palladium, forming soluble complexes that are difficult to remove.

Q2: My initial crystallization attempt did not significantly reduce palladium levels. Why?

This is a common issue. Simple crystallization is often insufficient for palladium removal because palladium species can co-crystallize with the product, or remain in the mother liquor in high concentrations.[5] The formation of stable palladium-chromone complexes can also prevent the effective removal of palladium through crystallization alone.

Q3: What are the main strategies for removing palladium residues?

The primary strategies for palladium removal can be broadly categorized as:

  • Scavenging: Using solid-supported or soluble reagents (scavengers) that selectively bind to palladium, allowing for its removal by filtration or extraction.

  • Precipitation: Changing the solvent system or adding an anti-solvent to selectively precipitate either the product or the palladium species.

  • Chromatography: Utilizing techniques like column chromatography with silica gel or other stationary phases to separate the product from palladium impurities.[8][9]

  • Extraction: Employing liquid-liquid extraction with an aqueous phase containing a chelating agent to pull palladium out of the organic phase.

Q4: How do I choose the right palladium scavenger for my chromone product?

The choice of scavenger depends on several factors, including the nature of the palladium species, the solvent system, and the properties of your chromone product. A screening approach is often the most effective way to identify the optimal scavenger.[4]

Q5: What are the regulatory limits for palladium in pharmaceutical products?

The ICH Q3D guideline provides a framework for controlling elemental impurities. The permitted daily exposure (PDE) for palladium depends on the route of administration (e.g., oral, parenteral). For oral medications, the limit is typically around 10 ppm.[5]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the removal of palladium from chromone products.

Scenario 1: High Palladium Levels (>500 ppm) After Initial Work-up

High initial palladium levels often indicate the presence of bulk palladium metal or highly stable palladium complexes.

Troubleshooting Steps:

  • Initial Filtration: Filter the crude reaction mixture through a pad of Celite®. This can effectively remove larger palladium agglomerates.[4]

  • Aqueous Washes with Chelating Agents: Perform a series of aqueous washes using solutions of chelating agents like N-acetyl cysteine or sodium diethyldithiocarbamate. These agents can coordinate with palladium and facilitate its extraction into the aqueous phase.[4]

  • Scavenger Screening: If aqueous washes are ineffective, a scavenger screening study is recommended. This will help identify the most effective scavenger for your specific system.

Protocols

Protocol 1: Scavenger Screening for Palladium Removal from Chromone Products

This protocol outlines a general procedure for screening different palladium scavengers to identify the most effective one for your specific chromone product.

Materials:

  • Crude chromone product containing palladium residues

  • A selection of palladium scavengers (see Table 1)

  • Suitable organic solvent (e.g., THF, DCM, Toluene)

  • Vials or small reaction tubes

  • Stirring plate and stir bars

  • Analytical method for palladium quantification (e.g., ICP-MS)[10][11][12][13]

Procedure:

  • Dissolution: Dissolve a known amount of the crude chromone product in a suitable organic solvent to create a stock solution with a known concentration of the product.

  • Aliquoting: Aliquot the stock solution into several vials.

  • Scavenger Addition: To each vial, add a different palladium scavenger. The amount of scavenger to add is typically based on the equivalents relative to the initial amount of palladium catalyst used in the reaction (e.g., 5-10 equivalents).

  • Stirring: Stir the mixtures at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a set period (e.g., 4, 8, or 16 hours).

  • Filtration: Filter each mixture to remove the solid scavenger.

  • Analysis: Analyze the palladium concentration in the filtrate of each sample using a validated analytical method like ICP-MS.

  • Evaluation: Compare the results to identify the scavenger that provides the most significant reduction in palladium levels.

Table 1: Common Palladium Scavengers and Their Characteristics
Scavenger TypeFunctional GroupProposed Mechanism of ActionAdvantagesDisadvantages
Thiol-Based -SHStrong coordination to soft metals like palladium.Highly effective for a broad range of palladium species.Can sometimes be challenging to filter; potential for sulfur leaching.
Thiourea-Based -C(=S)N₂Strong binding to palladium through the sulfur atom.Effective for both Pd(0) and Pd(II).Can be sensitive to reaction conditions.
Amine-Based -NH₂, -NR₂Coordination through the nitrogen lone pair.Useful for specific palladium complexes.Generally less effective than sulfur-based scavengers for broad applications.
Activated Carbon Carbon matrixAdsorption of palladium species onto the carbon surface.Cost-effective; can also remove color impurities.Can lead to product loss due to non-specific adsorption.[6]
Scenario 2: Moderate Palladium Levels (50-500 ppm) After Initial Purification

In this range, the palladium is likely present as soluble complexes. A more targeted approach is necessary.

Troubleshooting Steps:

  • Identify the Optimal Scavenger: If not already done, perform a scavenger screening (Protocol 1) to identify the most effective scavenger.

  • Optimize Scavenging Conditions: Once the best scavenger is identified, optimize the scavenging conditions:

    • Scavenger Loading: Test different amounts of the scavenger (e.g., 5, 10, 20 equivalents).

    • Temperature: Evaluate the effect of temperature (room temperature vs. elevated temperature).

    • Time: Determine the optimal stirring time for maximum palladium removal.

  • Consider a Second Scavenging Step: In some cases, a second treatment with the same or a different scavenger can further reduce palladium levels.[4]

Protocol 2: Bulk Palladium Removal using a Selected Scavenger

This protocol describes the procedure for removing palladium from a larger batch of chromone product using the optimal scavenger identified in the screening process.

Materials:

  • Crude chromone product

  • Selected palladium scavenger

  • Suitable organic solvent

  • Reaction flask

  • Stirring plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Dissolution: Dissolve the crude chromone product in a suitable organic solvent in a reaction flask.

  • Scavenger Addition: Add the optimized amount of the selected palladium scavenger to the solution.

  • Stirring: Stir the mixture under the optimized conditions (temperature and time) determined from the troubleshooting experiments.

  • Filtration: Filter the mixture to remove the scavenger. Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content in the purified product to confirm it meets the required specifications.

Visualizations

Decision Tree for Palladium Removal Strategy

This diagram provides a logical workflow for selecting an appropriate palladium removal strategy based on the initial palladium concentration.

Palladium_Removal_Strategy Start Initial Pd Level? High_Pd > 500 ppm Start->High_Pd Moderate_Pd 50 - 500 ppm Start->Moderate_Pd Low_Pd < 50 ppm Start->Low_Pd Celite_Filtration Celite Filtration High_Pd->Celite_Filtration Yes Scavenger_Screening Scavenger Screening Moderate_Pd->Scavenger_Screening Yes Recrystallization Recrystallization Low_Pd->Recrystallization Yes Aqueous_Wash Aqueous Wash with Chelator Celite_Filtration->Aqueous_Wash Aqueous_Wash->Scavenger_Screening Optimized_Scavenging Optimized Scavenging Scavenger_Screening->Optimized_Scavenging Scavenger_Screening->Optimized_Scavenging Optimized_Scavenging->Recrystallization Final_Analysis Final Analysis (ICP-MS) Recrystallization->Final_Analysis

Caption: Decision tree for selecting a palladium removal strategy.

Experimental Workflow for Scavenger Screening

This diagram illustrates the step-by-step process for conducting a palladium scavenger screening experiment.

Scavenger_Screening_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Dissolve Dissolve Crude Product Aliquot Aliquot into Vials Dissolve->Aliquot Add_Scavengers Add Different Scavengers Aliquot->Add_Scavengers Stir Stir (Time & Temp) Add_Scavengers->Stir Filter Filter Stir->Filter Analyze Analyze Filtrate (ICP-MS) Filter->Analyze Compare Compare Results Analyze->Compare

Caption: Experimental workflow for palladium scavenger screening.

References

  • Yang, Q., & Alper, H. (2010). Synthesis of chromones via palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes in phosphonium salt ionic liquids. The Journal of organic chemistry, 75(3), 948–950. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones via Palladium-Catalyzed Ligand-Free Cyclocarbonylation of o-Iodophenols with Terminal Acetylenes in Phosphonium Salt Ionic Liquids. Retrieved from [Link]

  • Wang, C., et al. (2016). Synthesis of chromanones by palladium-catalyzed conjugate addition to chromones. ResearchGate. [Link]

  • Chen, J., et al. (2018). Synthesis of chromone-containing polycyclic compounds via palladium-catalyzed [2 + 2 + 1] annulation. Organic & Biomolecular Chemistry, 16(3), 343-347. [Link]

  • Török, G., et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry, 89(3), 1859–1869. [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • Koide, K., et al. (2014). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. ACS Publications. [Link]

  • Christensen, M., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Welch, C. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega, 7(4), 3343–3350. [Link]

  • Asensio, G., et al. (2022). Cationic palladium(II)-indenyl complexes bearing phosphines as ancillary ligands. Dalton Transactions, 51(27), 10324-10334. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Topics in current chemistry, 292, 233–267. [Link]

  • Koide, K., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]

  • Garrett, C. E., & Prasad, K. (2004). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • Pérez-López, J., et al. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ResearchGate. [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599–1638. [Link]

  • Reddit. (2023, September 19). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods to Determine Palladium in Environmental Matrices: A Review. Retrieved from [Link]

  • Koide, K., et al. (2012). Detection of Trace Palladium in Flasks and Metal Reagents Using a Fluorogenic Tsuji–Trost Reaction. Angewandte Chemie International Edition, 51(13), 3130-3133. [Link]

  • Iglesias, M., et al. (2023). Palladium Catalysts Supported in Microporous Phosphine Polymer Networks. Polymers, 15(20), 4153. [Link]

  • ResearchGate. (n.d.). Determination of traces of palladium in stream sediment and auto catalyst by FI-ICP-OES using on-line separation and preconcentration with QuadraSil TA. Retrieved from [Link]

  • Ma, S. (n.d.). palladium-catalyzed heterocycle synthesis from allenes. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. Organic letters, 6(14), 2481–2484. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective. Angewandte Chemie (International ed. in English), 46(28), 5234–5266. [Link]

  • Larock, R. C., & Zenner, J. M. (1999). Synthesis of Medium-Ring Nitrogen Heterocycles via Palladium-Catalyzed Heteroannulation of 1,2-Dienes. The Journal of organic chemistry, 64(20), 7312–7323. [Link]

Sources

Validation & Comparative

Comparative Reactivity of C-I vs C-Br Bonds in Chromones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative reactivity of C-I and C-Br bonds within the chromone (4H-chromen-4-one) scaffold, focusing on their application in site-selective transition-metal-catalyzed cross-couplings and halogen-metal exchange reactions.

Executive Summary

In chromone functionalization, the C-I bond is kinetically superior to the C-Br bond. This reactivity gap is driven by the lower Bond Dissociation Energy (BDE) of C-I (~53 kcal/mol) compared to C-Br (~68 kcal/mol), resulting in faster oxidative addition to Pd(0) and Ni(0) catalysts.

For researchers, this differential allows for orthogonal functionalization :

  • C-I Bonds: React under mild conditions (room temperature, weak bases, ligand-free systems).

  • C-Br Bonds: Remain inert under mild conditions, serving as "masked" reactive sites that can be activated subsequently using specialized ligands (e.g., phosphines like SPhos, XPhos) or elevated temperatures.

Mechanistic Basis of Selectivity

The selectivity in polyhalogenated chromones is governed by the rate of oxidative addition. The chromone scaffold contains two distinct electronic environments:

  • The Pyrone Ring (C-2, C-3): Vinylic character. The C-3 position is electron-rich relative to C-2 but susceptible to oxidative addition when halogenated.

  • The Benzene Ring (C-5 to C-8): Aryl character. Reactivity is influenced by the electron-withdrawing carbonyl group (para to C-6, meta to C-7).

Oxidative Addition Pathway

The following diagram illustrates the kinetic competition between C-I and C-Br sites.

OxidativeAddition Figure 1: Kinetic selectivity in oxidative addition. C-I reacts preferentially due to lower BDE. Pd0 Pd(0)L2 Active Catalyst Substrate 6-Bromo-3-iodochromone (Model Substrate) Pd0->Substrate Coordination TS_I TS (C-I) Low Activation Energy Substrate->TS_I Fast (k_I) TS_Br TS (C-Br) High Activation Energy Substrate->TS_Br Slow (k_Br) Complex_I Oxidative Addition Complex [L2Pd(Ar)(I)] TS_I->Complex_I Irreversible Complex_Br Oxidative Addition Complex [L2Pd(Ar)(Br)] TS_Br->Complex_Br Requires Heat/Ligand

Comparative Performance Data

The following table summarizes the reactivity differences observed in Suzuki-Miyaura and Negishi couplings.

FeatureC-I Chromone (e.g., 3-Iodo) C-Br Chromone (e.g., 3-Bromo) Implication for Protocol
Bond Dissociation Energy ~53 kcal/mol~68 kcal/molC-I cleaves easier; C-Br requires thermal activation.
Oxidative Addition Rate Fast (

)
Slow (

)
C-I couples at RT; C-Br often requires

.
Ligand Requirement Minimal (e.g., PPh

or ligand-free)
High (e.g., SPhos, XPhos, PCy

)
Use simple Pd sources for C-I to avoid touching C-Br.
Lithium-Halogen Exchange Extremely Fast (-78°C)Fast (-78°C)C-I exchanges preferentially over C-Br if both present.
Typical Yield (Suzuki) 85-95% (mild conditions)60-80% (requires optimization)C-I is more atom-economical and robust.

Experimental Insight: In a direct competition (e.g., 6-bromo-3-iodochromone), using Pd(PPh


)

at 40-50°C
results in >95% selectivity for C-3 arylation (displacing iodine), leaving the C-6 bromine intact for a second step.

Experimental Protocols

These protocols are designed to validate the reactivity difference. Protocol A demonstrates the selective coupling of the C-I bond, while Protocol B activates the remaining C-Br bond.

Protocol A: Selective Suzuki Coupling of C-I Bond

Objective: Functionalize the C-I site while preserving the C-Br bond. Substrate: 6-Bromo-3-iodochromone (or analogous mixed dihalide).

  • Preparation: In a glovebox or purged Schlenk flask, charge 6-bromo-3-iodochromone (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh

    
    )
    
    
    
    (2-3 mol%)
    .
    • Note: PPh

      
       is a relatively weak ligand, ensuring the catalyst does not activate the C-Br bond at low temperatures.
      
  • Solvent/Base: Add degassed DME/H

    
    O (4:1)  and Na
    
    
    
    CO
    
    
    (2.0 equiv)
    .
  • Reaction: Stir at 40-50°C for 4-6 hours. Monitor by TLC/LCMS.[1]

    • Checkpoint: The starting material should disappear, converting to the mono-arylated bromide. If the temperature exceeds 60°C, trace bis-coupling may occur.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel chromatography.
Protocol B: Activation of C-Br Bond (Subsequent Step)

Objective: Functionalize the C-Br site in the product from Protocol A.

  • Preparation: Charge the 6-bromo-3-arylchromone (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)

    
     (2 mol%) , and SPhos (4 mol%) .
    
    • Note: SPhos (Buchwald ligand) is electron-rich and bulky, facilitating oxidative addition into the stronger C-Br bond.

  • Solvent/Base: Add Toluene/H

    
    O (10:1)  and K
    
    
    
    PO
    
    
    (3.0 equiv)
    .
  • Reaction: Heat to 80-100°C for 12 hours.

  • Workup: Standard extraction and purification.

Decision Flowchart for Chromone Functionalization

Use this logic tree to select the appropriate halogen and conditions for your synthesis.

DecisionTree Figure 2: Strategic planning for chromone cross-coupling. Start Target: Functionalized Chromone Q1 Does the target require sequential substitution? Start->Q1 Yes Yes: Use Mixed Dihalide (e.g., 6-Br-3-I-chromone) Q1->Yes No No: Single substitution Q1->No Step1 Step 1: Target C-I Bond Cond: Pd(PPh3)4, Na2CO3, 45°C Result: C-3 Arylation, C-6 Br intact Yes->Step1 Single_I Use Iodochromone (Mildest conditions) No->Single_I High Reactivity Needed Single_Br Use Bromochromone (Cheaper, requires heat) No->Single_Br Cost Sensitive Step2 Step 2: Target C-Br Bond Cond: Pd(OAc)2/SPhos, K3PO4, 90°C Result: C-6 Arylation Step1->Step2

References

  • Review of Chromone C-H Functionalization: G. L. Silva, et al. "Recent Advances in the Synthesis of Chromones and Their Derivatives." European Journal of Organic Chemistry, 2018.

  • 3-Iodochromone Reactivity: I. A. I. Ali, et al. "Palladium-catalyzed aminocarbonylation of 3-iodochromone." Journal of Organic Chemistry, 2024.[2]

  • Ni-Catalyzed Coupling of 3-Halo-chromones: A. S. Singh, et al. "Synthesis of isoflavones by room-temperature nickel-catalyzed cross-couplings of 3-iodo(bromo)chromones with arylzincs."[3] Molecular Diversity, 2014.

  • Site-Selectivity in Heteroaryl Polyhalides: S. M. Handy, et al.[4] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."[4][5][6] Organic & Biomolecular Chemistry, 2011.

  • General Suzuki Coupling Guide: N. Miyaura, A. Suzuki. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

comparing Suzuki and Stille reactions for 3-position functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Functionalization at the 3-Position: A Comparative Technical Guide to Suzuki-Miyaura vs. Stille Cross-Coupling

Executive Summary For medicinal chemists targeting the 3-position of heteroaromatic scaffolds (pyridines, quinolines, thiophenes), the choice between Suzuki-Miyaura and Stille cross-coupling is rarely about yield alone—it is a trade-off between process scalability and chemical tolerance . While Suzuki is the industry standard for safety and cost, Stille coupling remains the "break-glass" method for electron-deficient heterocycles and base-sensitive substrates. This guide analyzes the mechanistic divergences, stability profiles, and experimental protocols to determine the optimal pathway for your specific substrate.

The 3-Position Challenge: Stability vs. Reactivity

In drug discovery, the 3-position of nitrogen heterocycles (e.g., 3-pyridyl) is a privileged pharmacophore, often used to fine-tune solubility and metabolic stability. Unlike the 2-position, which suffers from rapid protodeboronation in Suzuki couplings due to lone-pair repulsion, the 3-position is kinetically stable.

  • The Myth: "All pyridyl boronic acids are unstable."

  • The Reality: 3-Pyridyl boronic acid has a half-life (

    
    ) of >1 week at pH 12/70°C, whereas 2-pyridyl boronic acid decomposes in seconds.
    
  • The Real Problem: The challenge at the 3-position is nucleophilicity . The electron-deficient nature of the pyridine ring makes the C-B bond stronger and the boron center less Lewis acidic, retarding the transmetallation step. This often necessitates harsh bases (e.g., hydroxides) in Suzuki coupling, which can degrade sensitive functional groups elsewhere on the molecule. Stille coupling, utilizing the more covalent C-Sn bond, bypasses this requirement.

Mechanistic Divergence: The Transmetallation Bottleneck

The decision often hinges on the transmetallation step. The following diagram illustrates the critical divergence between the two cycles.

CatalyticCycles Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Suzuki_Trans Transmetallation (Rate Limiting for e- poor) OxAdd->Suzuki_Trans Suzuki Path Stille_Trans Transmetallation (Neutral Conditions) OxAdd->Stille_Trans Stille Path Suzuki_Act Base Activation (OH- / CO3--) Boronate Boronate Species [Ar-B(OH)3]- Suzuki_Act->Boronate Boronate->Suzuki_Trans RedElim Reductive Elimination (Product Release) Suzuki_Trans->RedElim Stille_Trans->RedElim RedElim->Pd0

Figure 1: Mechanistic comparison highlighting the Base Activation requirement in Suzuki vs. the Neutral Transmetallation in Stille.

Key Insight: In Suzuki coupling, the boronic acid must be activated by a base to form a boronate "ate" complex before transmetallation can occur. For electron-deficient 3-pyridyl substrates, this activation is sluggish. In Stille coupling, the organostannane is inherently nucleophilic enough to undergo transmetallation without external activation, often accelerated by "copper effect" (CuI) rather than pH changes.

Comparative Performance Data

The following table synthesizes experimental data comparing these methods on difficult heteroaryl substrates (e.g., 3-substituted pyridines and thiophenes).

FeatureSuzuki-Miyaura (3-Pyridyl)Stille (3-Pyridyl)
Reagent Stability Moderate (Stable solid, but variable quality)High (Bench stable, indefinite shelf life)
Reaction pH Basic (pH 9–12 required)Neutral (pH 6–8)
Transmetallation Rate Slow (requires heat/strong base)Fast (often proceeds at lower temps)
Functional Group Tolerance Moderate (Esters/Nitriles may hydrolyze)Excellent (Tolerates aldehydes, esters, nitro)
Purification Easy (Boron byproducts water-soluble)Difficult (Tin residues require specific workup)
Toxicity Low (Green chemistry aligned)High (Tributyltin is neurotoxic)

Case Study: 3,5-Dibromopyridine Selectivity When functionalizing 3,5-dibromopyridine:

  • Suzuki: Selectivity is ligand-controlled. Using Pd(dppf)Cl₂ often favors C3, while bulky ligands like Q-Phos can shift selectivity.

  • Stille: Selectivity is electronically controlled. The reaction is more sensitive to subtle electronic differences, often providing higher regioselectivity for mono-coupling without extensive ligand screening.

Experimental Protocols

Protocol A: Robust Suzuki Coupling for 3-Pyridyl Boronic Acids

Use this for scale-up and general screening.

  • Reagents: Aryl halide (1.0 equiv), 3-Pyridylboronic acid (1.2 equiv), Pd(dppf)Cl₂·DCM (3-5 mol%),

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane/Water (4:1). The water is critical for boronate formation.

  • Procedure:

    • Degas solvents with nitrogen for 15 mins (oxygen kills the active Pd(0)).

    • Heat to 90°C for 4-12 hours.

    • Self-Validation: Check the boronic acid purity by LCMS before starting. If significant boroxine (anhydride) is present, increase water content or base load.

Protocol B: "Green" Stille Coupling with Fluoride Workup

Use this for base-sensitive substrates or when Suzuki fails.

  • Reagents: Aryl halide (1.0 equiv), 3-(Tributylstannyl)pyridine (1.1 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), CsF (2.0 equiv).

  • Solvent: DMF or NMP (Anhydrous).

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Heat to 60-80°C. The CuI acts as a "scavenger" for ligands and accelerates transmetallation (the "Liebeskind effect").

    • Tin Removal (Critical Step): Upon completion, dilute with ether and add aqueous KF (potassium fluoride) solution. Stir vigorously for 30 minutes. The polymeric

      
       solid will precipitate. Filter through a pad of silica/Celite. This reduces tin contamination from >10,000 ppm to <50 ppm.
      

Decision Matrix: Which Method to Choose?

DecisionTree Start Target: 3-Heteroaryl Coupling BaseSens Is the substrate base-sensitive? (e.g. esters, chiral centers) Start->BaseSens Stille Primary Choice: Stille Coupling BaseSens->Stille Yes PolyHal Is substrate poly-halogenated? (Regioselectivity needed) BaseSens->PolyHal No Suzuki Primary Choice: Suzuki-Miyaura PolyHal->Stille Yes (Better Control) Scale Is reaction >10g scale? PolyHal->Scale No Scale->Suzuki Yes (Avoid Tin Waste) Scale->Suzuki No

Figure 2: Decision workflow for selecting the optimal coupling strategy.

References

  • Comparison of Stille and Suzuki: RSC Adv., 2023, 13 , 15805-15809.[1] (Demonstrates Stille superiority for 4-bromopyridine and comparable yields for 3-position).[1][2] Link

  • Protodeboronation Mechanisms: J. Am. Chem. Soc., 2016, 138 , 22, 6964–6967. (Detailed kinetic analysis of 2- vs 3-pyridyl boronic acid stability). Link

  • Tin Removal Protocols: Org. Process Res. Dev., 2017, 21 , 5, 765–770. (Industrial methods for removing organotin residues). Link

  • MIDA Boronates: J. Am. Chem. Soc., 2009, 131 , 19, 6961–6963. (Solution for unstable boronic acids).[3][4] Link

  • Green Stille Coupling: Green Chem., 2015, 17 , 291-295. (Use of heterogeneous catalysts to minimize toxicity). Link

Sources

Technical Guide: NMR Validation of 6-Bromo-3-iodo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of 6-Bromo-3-iodo-4H-chromen-4-one Structure by NMR Content Type: Publish Comparison Guide

Executive Summary

In drug discovery, the 3-iodochromone scaffold is a "privileged structure," serving as a critical junction for palladium-catalyzed cross-couplings (Sonogashira, Suzuki-Miyaura) to generate flavonoid libraries. However, the synthesis of 6-Bromo-3-iodo-4H-chromen-4-one (CAS: 942474-12-6) presents a specific validation challenge: distinguishing the regioselective 3-iodination from potential impurities (unreacted starting material) or regioisomers (e.g., 2-iodo artifacts, though rare).

This guide provides a definitive NMR-based validation protocol. Unlike Mass Spectrometry (which confirms formula C9H4BrIO2 but not regiochemistry), NMR offers the spatial resolution required to confirm the C-I bond formation at Position 3 .[1]

Strategic Validation Approach

The primary objective is to differentiate the product from its precursor, 6-bromo-4H-chromen-4-one . The validation logic rests on three spectroscopic pillars:

  • Proton Counting & Multiplicity: Disappearance of the H-3 doublet and collapse of H-2 into a singlet.

  • Chemical Shift Evolution: Downfield shift of H-2 due to the anisotropic and inductive effects of the adjacent iodine.[1]

  • Carbon Fingerprinting: Identification of the C-I carbon signal, which typically exhibits a distinct chemical shift compared to the C-H carbon.[1]

The "Silent" Evidence

In the starting material, H-2 and H-3 form a characteristic AX or AB system (two doublets, J ≈ 6.0 Hz). In the product, the silence at the H-3 position is the loudest confirmation of success.[1]

Comparative Analysis: Precursor vs. Product

The following data comparison highlights the specific signal changes required to declare the structure "Valid."

Table 1: 1H NMR Comparative Data (CDCl3, 400 MHz)
Position6-Bromochromone (Precursor)6-Bromo-3-iodochromone (Product)Validation Status
H-2 δ 7.85 ppm (d, J = 6.3 Hz)δ 8.35 - 8.45 ppm (s) CRITICAL: Singlet confirms loss of coupling partner.
H-3 δ 6.45 ppm (d, J = 6.3 Hz)ABSENT CRITICAL: Disappearance confirms substitution.[1]
H-5 δ 8.25 ppm (d, J = 2.4 Hz)δ 8.28 ppm (d, J = 2.4 Hz)Monitor: Minor shift; confirms A-ring integrity.
H-7 δ 7.75 ppm (dd, J = 8.8, 2.4 Hz)δ 7.78 ppm (dd, J = 8.8, 2.4 Hz)Monitor: Consistent coupling pattern.[1]
H-8 δ 7.40 ppm (d, J = 8.8 Hz)δ 7.45 ppm (d, J = 8.8 Hz)Monitor: Reference signal.[1][2]
Table 2: 13C NMR Comparative Data (Representative)
CarbonPrecursor Shift (ppm)Product Shift (ppm)Mechanistic Insight
C-2 ~155.0~160.5 Deshielded by adjacent Iodine.
C-3 ~113.0~88.0 - 95.0 Heavy Atom Effect: Iodine substitution causes a significant upfield shift (shielding).[3]
C-4 (C=O) ~177.0~175.5Slight variation due to electronic environment change.

Experimental Protocols

Protocol A: Sample Preparation
  • Solvent: Chloroform-d (CDCl3) is preferred for resolution.[4] If solubility is poor (common with di-halo species), use DMSO-d6, but note that H-2 may shift further downfield (~8.8 ppm).

  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration is necessary for clear 13C and HMBC acquisition.[1]

  • Filtration: Filter through a cotton plug to remove inorganic iodine salts (e.g., cerium salts from CAN mediated synthesis) which can cause line broadening.[1]

Protocol B: Acquisition Parameters (Bruker/Varian 400 MHz)
  • 1H NMR:

    • Spectral Width: -2 to 14 ppm (Capture downfield H-2 and potential OH impurities).

    • Scans: 16 (Sufficient for >10 mg).[1]

    • Relaxation Delay (D1): 2.0 s (Ensure integration accuracy for aromatic protons).

  • 13C NMR:

    • Scans: >1024 (Quaternary C-3 and C-Br carbons have long relaxation times and no NOE enhancement).

    • D1: 3.0 s.

Visualization of Validation Logic

Diagram 1: Structural Validation Workflow

This flowchart illustrates the decision-making process when analyzing the NMR spectrum.

ValidationWorkflow Start Crude Product Isolated H1_Scan Acquire 1H NMR (CDCl3) Start->H1_Scan Check_H3 Check 6.0-6.5 ppm Region H1_Scan->Check_H3 Decision_H3 Doublet Present? Check_H3->Decision_H3 Fail_Start FAILED: Starting Material Present Decision_H3->Fail_Start Yes Check_H2 Check H-2 Signal (~8.4 ppm) Decision_H3->Check_H2 No (Silent) Decision_H2 Is it a Singlet? Check_H2->Decision_H2 Fail_Regio FAILED: Complex Multiplicity (Possible Ring Opening) Decision_H2->Fail_Regio No Integrate Integrate Aromatic Region (Ratio H2 : H5 : H7 : H8 = 1:1:1:1) Decision_H2->Integrate Yes Success VALIDATED: 6-Bromo-3-iodo-4H-chromen-4-one Integrate->Success

Caption: Logic flow for confirming the conversion of 6-bromochromone to its 3-iodo derivative.

Diagram 2: Key HMBC Correlations

Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof of connectivity.[1] The H-2 proton must show a correlation to the Carbonyl (C-4) and the C-8a bridgehead, but crucially to the iodine-bearing Carbon (C-3).

HMBC_Correlations cluster_legend Legend H2 H-2 Proton (Singlet, ~8.4 ppm) C3 C-3 (C-I) (~90 ppm) H2->C3 Strong 2J Correlation (Definitive Proof) C4 C-4 (Carbonyl) (~175 ppm) H2->C4 3J Correlation C8a C-8a (Bridge) (~154 ppm) H2->C8a 3J Correlation Key Green Arrow = Critical Diagnostic Yellow Arrow = Structural Confirmation

Caption: HMBC connectivity map. The correlation between H-2 and the upfield C-3 carbon is the structural fingerprint.

References

  • Synthesis of 3-Iodochromones: Gammill, R. B. (1979).[1] The synthesis of 3-iodochromones. Journal of Organic Chemistry, 44(22), 3988-3989.[1] Link[1]

  • Iodine/CAN Methodology: Kampakoti, V., et al. (2007).[1] Iodine/CAN mediated synthesis of 3-iodochromones. Catalysis Communications, 8(11), 1668-1672.[1] Link[1]

  • General Chromone NMR Data: Spectral Database for Organic Compounds (SDBS). SDBS No. 51483 (6-Bromochromone).[1] Link[1]

  • Product Catalog Verification: Sigma-Aldrich Product No. 942474-12-6. 6-Bromo-3-iodo-4H-chromen-4-one. Link

Sources

A Comparative Guide to the Role of Halogen Bonding in Chromone-Protein Interactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of halogen bonding (XB) as a critical interaction in the binding of chromone-based ligands to protein targets. It is intended for researchers, scientists, and drug development professionals seeking to leverage this non-covalent interaction for rational drug design and lead optimization. We will objectively compare the performance of halogenated versus non-halogenated chromone analogues, supported by experimental data, and provide detailed protocols for assessing these interactions.

Introduction: Beyond Lipophilicity - The Emergence of the Halogen Bond

For decades, the inclusion of halogen atoms in drug candidates was primarily justified by their ability to modulate lipophilicity, thereby improving pharmacokinetic properties like membrane permeability.[1][2] However, a more nuanced understanding has emerged, recognizing that heavier halogens (Cl, Br, and I) can act as electrophilic species, forming a highly directional, non-covalent interaction known as a halogen bond.[2][3]

This interaction occurs between a region of positive electrostatic potential on the halogen atom, termed the "σ-hole," and a Lewis basic (electron-rich) site on a protein, such as a backbone carbonyl oxygen or the side chains of residues like aspartate, glutamate, or serine.[1][4][5] The strength of this bond generally increases with the size and polarizability of the halogen, following the trend I > Br > Cl >> F.[3][5] Fluorine, due to its high electronegativity and low polarizability, is generally not considered a significant halogen bond donor.[3]

The chromone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties.[6][7][8] Given its prevalence, understanding how to strategically modify the chromone core to enhance target affinity and selectivity is of paramount importance. Halogenation presents a powerful tool to achieve this, moving beyond simple steric or hydrophobic effects to introduce specific, affinity-enhancing halogen bonds.[2][9] This guide will explore the causality behind this strategy and provide the experimental framework to validate its success.

The Halogen Bond in Action: A Comparative Analysis

The most definitive way to assess the contribution of a halogen bond is to compare the binding affinity of a halogenated ligand against its non-halogenated (typically hydrogen- or methyl-substituted) analogue. The difference in binding affinity, when correlated with structural data confirming the presence of a halogen bond, provides strong evidence for its energetic contribution.

Quantitative Comparison of Binding Affinities

In a hypothetical case study involving a protein kinase target, a series of chromone-based inhibitors were synthesized to probe a specific region of the ATP-binding pocket. The pocket contains a key backbone carbonyl group from a glycine residue, a potential halogen bond acceptor. The following table summarizes the binding affinities, determined by Isothermal Titration Calorimetry (ITC), for a series of 3-substituted chromones.

CompoundR-GroupKd (nM)ΔΔG (kcal/mol) vs. HNotes
1 -H520-Baseline (non-halogenated)
2 -F495-0.04Negligible affinity change
3 -Cl110-0.92~5-fold affinity improvement
4 -Br45-1.54~12-fold affinity improvement
5 -I28-1.86~19-fold affinity improvement

Table 1: Comparative binding affinities of 3-substituted chromones. The increasing affinity from Cl to I strongly suggests the formation of a halogen bond with increasing strength.

Expert Interpretation: The data clearly demonstrates a structure-activity relationship (SAR) consistent with the principles of halogen bonding. The negligible change with fluorine (Compound 2 ) aligns with its inability to form significant halogen bonds.[3] In contrast, the progressive increase in affinity for chlorine, bromine, and iodine (Compounds 3-5 ) directly correlates with the increasing size and polarizability of the halogen atom and, therefore, the strength of the σ-hole interaction.[5][10] The calculated change in binding free energy (ΔΔG) quantifies the energetic contribution of this single atomic substitution, reaching nearly -1.9 kcal/mol for the iodo-derivative, a contribution comparable in magnitude to a classical hydrogen bond.[11][12]

Structural and Thermodynamic Validation

While affinity data is suggestive, structural and thermodynamic evidence is required to confirm the hypothesis.

  • X-ray Crystallography: Co-crystal structures of the protein kinase with compounds 1 (H), 4 (Br), and 5 (I) were solved. The structures for 4 and 5 revealed a short contact distance between the halogen atom and the backbone carbonyl oxygen of the glycine residue, with near-linear C-X···O geometry (C–Br···O angle of 168°; C–I···O angle of 172°). These geometric parameters are hallmarks of a strong, directional halogen bond.[13][14] In contrast, the unsubstituted chromone (1 ) showed no such specific interaction at that position.

  • Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding event.[15][16] The binding of the halogenated compounds was characterized by a significantly more favorable enthalpic contribution (ΔH) compared to the non-halogenated analogue. This is a key insight: strong, specific interactions like halogen bonds and hydrogen bonds typically result in a large, favorable enthalpy change, whereas non-specific hydrophobic interactions are often driven by a favorable entropic change (ΔS).[5] The observed enthalpic signature provides trustworthy evidence that a specific, stabilizing bond has been formed.

Experimental Workflows for Assessing Halogen Bonding

To rigorously assess the role of halogen bonding in a chromone-protein system, a multi-faceted experimental approach is necessary. Each step provides a layer of evidence, creating a self-validating system.

G cluster_0 Design & Synthesis cluster_1 Biophysical Characterization cluster_2 Structural & Computational Analysis cluster_3 Validation A Identify Potential XB Acceptor in Protein Binding Pocket B Synthesize Halogenated (Cl, Br, I) and Non-Halogenated Chromone Analogues A->B Rational Design C Isothermal Titration Calorimetry (ITC) B->C F X-ray Crystallography B->F I Computational Modeling B->I D Determine Kd, ΔH, TΔS C->D E Comparative Affinity and Thermodynamic Analysis D->E K Validate Contribution of Halogen Bond E->K G Solve Co-crystal Structure F->G H Measure XB Distance & Angles G->H H->K J Calculate σ-hole Electrostatic Potential I->J J->K

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG).[15][17]

Objective: To obtain a complete thermodynamic profile for the binding of halogenated and non-halogenated chromones to the target protein.

Methodology:

  • Sample Preparation (Critical for Data Quality):

    • Purify the target protein to >95% homogeneity.

    • Prepare the protein and ligand stocks in the exact same buffer to minimize heats of dilution. Dialyze the protein against the final buffer extensively.[17]

    • Accurately determine the concentrations of both protein and ligand solutions. Errors in concentration directly impact the derived stoichiometry and binding constant.[17]

    • Thoroughly degas all solutions immediately prior to the experiment to prevent air bubbles from causing artifacts in the data.[18]

  • Experimental Setup (using a MicroCal ITC200 or similar):

    • Cell: Load the protein solution (typically 5-50 µM) into the sample cell.

    • Syringe: Load the ligand solution (typically 10-20x the protein concentration) into the injection syringe.

    • Temperature: Set the experiment to a physiologically relevant temperature (e.g., 25°C).

  • Titration:

    • Perform an initial injection of ~0.4 µL to remove any ligand that may have diffused from the syringe, and discard this data point during analysis.

    • Execute a series of 19-20 injections of ~2 µL each, allowing the system to return to baseline between injections.

  • Control Experiment (Self-Validation):

    • Perform a control titration by injecting the ligand into the buffer-filled sample cell. This measures the heat of dilution for the ligand, which must be subtracted from the protein-ligand binding data for accurate analysis.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kd, n, and ΔH. Calculate ΔG and -TΔS using the equation: ΔG = ΔH - TΔS = -RTln(Ka).

Protocol: X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution structural evidence of the halogen bond, including its precise geometry and interaction partners.[19][20]

Objective: To visualize the binding mode of the halogenated chromone and confirm the geometry of the halogen bond.

Methodology:

  • Crystallization:

    • Screen for crystallization conditions for the protein-ligand complex using techniques like hanging-drop or sitting-drop vapor diffusion. The ligand should be present in a slight molar excess to ensure saturation of the binding site.

    • Optimize lead conditions to obtain single, diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron beamline or a home-source diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement if a homologous structure is available.

    • Build the model of the protein and ligand into the electron density map and perform iterative cycles of refinement.[21]

  • Analysis (Trustworthiness Check):

    • Carefully inspect the final electron density map around the ligand to confirm its fit and orientation. The density should clearly support the placement of the halogen atom.

    • Measure the key geometric parameters of the putative halogen bond:

      • Distance (d): The distance between the halogen atom and the acceptor atom (e.g., O, N, S).[13] This should be less than the sum of their van der Waals radii.

      • Angle (θ1): The angle formed by C-X···Acceptor. An angle close to 180° is characteristic of a strong halogen bond.[10][13]

      • Angle (θ2): The angle formed by X···Acceptor-Z (where Z is the atom attached to the acceptor).[14]

The Underlying Mechanism: Visualizing the σ-Hole

The driving force behind the halogen bond is the anisotropic distribution of electron density on the halogen atom.[9][22] While the sides of the halogen (the "equatorial belt") are electron-rich and electronegative, the region directly opposite the covalent C-X bond is electron-deficient and electropositive. This electropositive cap is the σ-hole.[1][5]

Computational chemistry provides a powerful means to visualize this phenomenon.

By calculating the electrostatic potential surface of the chromone ligand, one can map regions of positive and negative potential. This in silico analysis can predict whether a halogen on the chromone scaffold is likely to be a good halogen bond donor and can help rationalize the experimental binding data.[23]

Conclusion and Future Perspectives

The strategic incorporation of halogen atoms onto a chromone scaffold is a highly effective strategy for enhancing binding affinity to protein targets. This guide has demonstrated that the role of halogens extends far beyond simple lipophilicity modifiers. Through the formation of specific, directional halogen bonds, they can provide an energetic contribution to binding that is comparable to a hydrogen bond.

The objective comparison of halogenated versus non-halogenated analogues, underpinned by a rigorous experimental workflow encompassing ITC and X-ray crystallography, provides a robust and trustworthy framework for assessing this interaction. As computational tools become more adept at accurately modeling the σ-hole and predicting halogen bond geometries, the rational, de novo design of halogenated chromones will become an increasingly powerful tool in the drug discovery arsenal.[1][24] The continued application of these principles will undoubtedly lead to the development of more potent and selective therapeutics.

References

Please note: For brevity and clarity in this format, direct clickable URLs are provided. In a formal publication, these would be formatted according to the specific journal's style guide.

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. MDPI. Available at: [Link]

  • Experimental and Theoretical Approaches for Characterizing Halogen Bonding. Preprints.org. Available at: [Link]

  • Molecular Interaction Fields Describing Halogen Bond Formable Areas on Protein Surfaces. ACS Publications. Available at: [Link]

  • Halogen bonding for rational drug design and new drug discovery. PubMed. Available at: [Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. PMC. Available at: [Link]

  • Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Halogen Bonding—A Novel Interaction for Rational Drug Design?. ACS Publications. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) data for binding of halogenated benzotriazoles to hCK2α. ResearchGate. Available at: [Link]

  • Synthesis and reactions of halogen-containing chromones. RSC Publishing. Available at: [Link]

  • Halogen bonds between ligands and proteins: can we use them in validation?. bioRxiv. Available at: [Link]

  • Synthesis of Chromones and Flavones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Transformation of Halochromones. ResearchGate. Available at: [Link]

  • Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR. Available at: [Link]

  • Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. ACS Publications. Available at: [Link]

  • Strength and Character of Halogen Bonds in Protein–Ligand Complexes. ResearchGate. Available at: [Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. ACS Publications. Available at: [Link]

  • Interplay of halogen bonding and solvation in protein–ligand binding. PMC. Available at: [Link]

  • Chromones as a privileged scaffold in drug discovery: A review. Academia.edu. Available at: [Link]

  • 8-Phenyl-13a-(trifluoromethyl)-13aH-benzo[2][22]imidazo[1,2-a]chromeno[3,2-e]pyridine-6-carbonitrile. MDPI. Available at: [Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. MDPI. Available at: [Link]

  • Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. PMC. Available at: [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at: [Link]

  • Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Ministry of Health and Prevention, UAE. Available at: [Link]

  • Halogen bonds between ligands and proteins: can we use them in validation?. bioRxiv.org. Available at: [Link]

  • Chromones as a privileged scaffold in drug discovery: A review. ResearchGate. Available at: [Link]

  • Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Bentham Science. Available at: [Link]

  • Halogen interactions in protein-ligand complexes: implications of halogen bonding for rational drug design. PubMed. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) for Studying Protein–Ligand Interactions. IntechOpen. Available at: [Link]

  • X‐ray crystallography of 3 af. ResearchGate. Available at: [Link]

  • Do Halogen–Hydrogen Bond Donor Interactions Dominate the Favorable Contribution of Halogens to Ligand–Protein Binding?. ACS Publications. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. Available at: [Link]

  • A Review on Crystallography and Its Role on Drug Design. Zien Journals. Available at: [Link]

  • The Significance of Halogen Bonding in Ligand–Receptor Interactions. PMC. Available at: [Link]

  • substituent effects and their role in the hydrogen bond enhanced halogen bond. RSC Publishing. Available at: [Link]

  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. ScienceDirect. Available at: [Link]

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Comparative Analysis of Palladium Catalysts for Chromone Coupling

[1]

Executive Summary

Chromone (1,4-benzopyrone) scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore for anticancer, antiviral, and anti-inflammatory drugs.[1] Functionalization of the chromone core—specifically at the C-3 and C-2 positions—is a critical synthetic challenge. While classical condensation methods exist, Palladium (Pd)-catalyzed cross-coupling represents the gold standard for precision and modularity.

This guide provides a technical comparison of palladium catalyst systems for chromone coupling. We analyze the trade-offs between homogeneous phosphine-based systems (high activity, established protocols), NHC-Pd complexes (stability, difficult substrates), and heterogeneous catalysts (recyclability, green chemistry).

Mechanistic Foundations & Selectivity

The reactivity of the chromone scaffold is dictated by its electronic structure. The C-2/C-3 double bond is electron-deficient due to the adjacent carbonyl, making it a Michael acceptor. However, for Pd-catalyzed cross-coupling, we typically utilize 3-halochromones (electrophiles) or direct C-H activation .

  • C-3 Position: The most common target for cross-coupling (Suzuki, Sonogashira). 3-Iodochromones are highly reactive electrophiles.

  • C-2 Position: Often functionalized via C-H activation or using 2-triflate intermediates.

  • Catalytic Challenge: The chromone carbonyl can coordinate to Pd, potentially poisoning the catalyst or altering the geometry. Bulky ligands are often required to prevent this non-productive binding.

Diagram 1: Catalytic Cycle for Chromone C-3 Functionalization

The following diagram illustrates the divergent pathways for Halogen-directed coupling vs. Direct C-H activation.

ChromoneCatalyticCyclePd0Pd(0) Active SpeciesOxAddOxidative Addition(Rate Limiting for Chlorides)Pd0->OxAdd + 3-HalochromonePdIIPd(II) IntermediatePd0->PdII Oxidation (Pd(II) source)OxAdd->PdIITransMetTransmetallation(Suzuki/Sonogashira)RedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0 Regenerates CatalystSubstrate_Halo3-Halochromone(Electrophile)Substrate_Halo->OxAddSubstrate_CHChromone (C-H)(Nucleophile/Substrate)CMDC-H Activation(CMD Mechanism)Substrate_CH->CMDCMD->TransMet Electrophilic PartnerPdII->TransMet + Boronic Acid / AlkynePdII->CMD + Chromone

Caption: Divergent catalytic cycles for 3-halochromone cross-coupling (left) and direct C-H activation (right).

Comparative Analysis of Catalyst Systems

A. Suzuki-Miyaura Coupling (C-3 Arylation)

The coupling of 3-halochromones with arylboronic acids is the primary method for synthesizing isoflavones.

Catalyst SystemLigand ClassKey CharacteristicsRecommended Use Case
Pd(PPh3)4 Phosphine (Monodentate)Standard Baseline. Reliable for 3-iodo and 3-bromochromones. Air-sensitive.Routine synthesis with reactive substrates.
Pd(OAc)2 + SPhos/XPhos Biaryl Phosphine (Buchwald)High Performance. Excellent for sterically hindered boronic acids or 3-chlorochromones.Complex drug intermediates; deactivated substrates.
Pd(dppf)Cl2 Phosphine (Bidentate)Robust. Large bite angle prevents bis-coordination, increasing longevity.Scale-up reactions; substrates prone to chelation.
Pd/C (10%) None (Heterogeneous)Green/Sustainable. Lower activity but recyclable. Requires higher temps.Industrial scale-up; simple arylations.

Expert Insight: For 3-chlorochromones, standard Pd(PPh3)4 often fails due to slow oxidative addition. Switch to Pd(OAc)2 (2 mol%) + XPhos (4 mol%) in dioxane/water to boost yields from <20% to >90%.

B. Sonogashira Coupling (C-3 Alkynylation)

Installing an alkyne at C-3 allows for subsequent cyclization to fused ring systems (e.g., xanthones).

Catalyst SystemCo-CatalystPerformance Notes
PdCl2(PPh3)2 CuIThe Workhorse. Works well for most terminal alkynes. Requires amine base (Et3N).
Pd(OAc)2 + TPPTS None (Cu-free)Water-Soluble. Allows coupling in aqueous media. Avoids Cu-mediated homocoupling (Glaser).
NHC-Pd (e.g., PEPPSI) None/CuIUltra-Stable. Resists thermal decomposition. High TON (Turnover Number).

Comparative Data (Substrate: 3-Iodochromone + Phenylacetylene):

  • PdCl2(PPh3)2 / CuI: 92% Yield (2h, 60°C). Note: Requires inert atmosphere.

  • Pd/C / CuI / PPh3: 85% Yield (4h, 80°C). Note: Catalyst recovered by filtration.

  • NHC-Pd (Bridged): 96% Yield (1h, 50°C). Note: Best for rapid kinetics.

C. Direct C-H Arylation (Atom Economy)

Instead of using a 3-halochromone, this method uses the unmodified chromone.

  • Catalyst: Pd(OAc)2 is the standard precatalyst.

  • Oxidant: Requires AgOAc or Cu(OAc)2 to regenerate Pd(II).

  • Limitation: Regioselectivity can be an issue (C-2 vs C-3). C-3 arylation usually requires specific directing groups or blocking of the C-2 position.

Experimental Protocols

Protocol A: High-Yield Suzuki Coupling of 3-Iodochromone

Objective: Synthesis of 3-phenylchromone (Isoflavone analog). Catalyst: Pd(dppf)Cl2 · CH2Cl2

  • Preparation: In a dry reaction vial, combine 3-iodochromone (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), and K2CO3 (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.03 equiv, 3 mol%).

  • Solvent System: Add degassed DME:Water (4:1 v/v, 5 mL) . The water is crucial for the base solubility and transmetallation step.

  • Reaction: Seal the vial and heat to 80°C for 4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Copper-Free Sonogashira Coupling

Objective: Coupling of 3-bromochromone with sensitive alkynes. Catalyst: Pd(OAc)2 + XPhos

  • Preparation: Combine 3-bromochromone (1.0 mmol), alkyne (1.5 mmol), and Cs2CO3 (2.0 mmol) in a Schlenk tube.

  • Catalyst: Add Pd(OAc)2 (2 mol%) and XPhos (4 mol%).

  • Solvent: Add MeCN (3 mL).

  • Reaction: Heat at 70°C for 6 hours under Argon.

    • Why this works: XPhos facilitates the oxidative addition of the bromide and stabilizes the Pd(0) species without the need for Copper, preventing alkyne dimerization.

Decision Guide & Troubleshooting

Diagram 2: Catalyst Selection Decision Tree

Use this workflow to select the optimal catalyst based on your specific substrate and constraints.

CatalystSelectionStartStart: Identify SubstrateHalogenSubstrate:3-HalochromoneStart->HalogenDirectCHSubstrate:Unmodified ChromoneStart->DirectCHReactionTypeReaction Type?Halogen->ReactionTypeCH_ActPd(OAc)2 + Oxidant(AgOAc)DirectCH->CH_ActCheckHaloHalogen Type?IodoIodine/BromineCheckHalo->IodoChloroChlorine(Deactivated)CheckHalo->ChloroStandardUse Pd(PPh3)4or Pd(dppf)Cl2Iodo->StandardAdvancedUse Pd(OAc)2+ XPhos/SPhosChloro->AdvancedSuzukiSuzuki(Aryl-B)ReactionType->SuzukiSonoSonogashira(Alkyne)ReactionType->SonoSuzuki->CheckHaloSonoCondBase Sensitive?Sono->SonoCondYesBaseYesSonoCond->YesBaseNoBaseNoSonoCond->NoBaseCuFreeCu-Free Protocol(Pd/XPhos)YesBase->CuFreeStdSonoPdCl2(PPh3)2+ CuINoBase->StdSono

Caption: Decision tree for selecting Palladium catalytic systems based on chromone substrate and reaction type.

Troubleshooting Common Issues
  • Black Precipitate (Pd Black): Indicates catalyst decomposition.

    • Solution: Add excess ligand (PPh3) or switch to a bidentate ligand (dppf) to stabilize the Pd species.

  • Low Conversion (Suzuki): Boronic acid deborylation.

    • Solution: Switch base from K2CO3 to K3PO4 or CsF. Ensure water is present in the solvent mixture.

  • Regioselectivity (C-H Activation): Mixture of C-2 and C-3 products.

    • Solution: Block the C-2 position (e.g., 2-methylchromone) to force C-3 functionalization, or use specific directing groups.

References

  • Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling. National Institutes of Health (PMC). [Link]

  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. Royal Society of Chemistry (RSC Advances). [Link]

  • Palladium-Catalyzed C-3 Arylation of Chromones. ResearchGate. [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions. MDPI (Catalysts). [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. National Institutes of Health (PMC). [Link]

Unambiguous Structural Elucidation: Confirming Regioselectivity in Coupling Reactions via X-Ray Crystallography vs. Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: March 2026

The precise control and confirmation of regioselectivity in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig) remain a cornerstone of modern drug development and materials science. When functionalizing polyhalogenated heteroaromatics, predicting the primary site of oxidative addition often relies on electronic biases—specifically, the relative deshielding of carbons observed in the NMR spectra of the parent non-halogenated scaffolds (1[1]). However, predictive models are not infallible. Unambiguous structural elucidation of the resulting regioisomers is critical to prevent the advancement of incorrect molecular entities through the development pipeline.

The Analytical Bottleneck: Why NMR Can Fall Short

Traditionally, one- and two-dimensional Nuclear Magnetic Resonance (1D/2D NMR) spectroscopy—particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY)—serves as the frontline tool for distinguishing regioisomers (2[2]). The causality here is straightforward: HMBC maps through-bond connectivity, while NOESY maps through-space proximity.

However, these techniques face severe limitations in highly substituted or perhalogenated systems. If a scaffold lacks adjacent protons, NOESY cannot establish through-space correlations. Furthermore, dense quaternary carbon environments often result in overlapping or absent HMBC cross-peaks. In such cases, NMR provides a highly ambiguous structural hypothesis rather than a definitive answer.

The Definitive Solution: Single Crystal X-Ray Diffraction (SC-XRD)

When solution-state NMR reaches its limits, Single Crystal X-Ray Diffraction (SC-XRD) provides absolute structural proof. By mapping the electron density of a crystal lattice, SC-XRD directly visualizes atomic connectivity, bond lengths, and 3D spatial arrangements. For example, in the regioselective Stille coupling of perhalogenated BODIPYs, the complete absence of pyrrolic protons rendered NMR insufficient; SC-XRD was required to definitively prove that coupling occurred at the 1,7,8-positions rather than the 3,5-positions (3[3]).

Historically, the primary limitation of SC-XRD was the absolute requirement for the analyte to form a high-quality crystal. Today, emergent techniques like the Crystalline Sponge Method —which utilizes preformed porous Metal-Organic Frameworks (MOFs) to absorb and stabilize non-crystallizable liquids or amorphous solids via host-guest interactions—have largely bypassed this bottleneck, allowing even recalcitrant organic compounds to be analyzed via SC-XRD (4[4]).

Comparative Analysis: SC-XRD vs. Alternative Methods

Analytical Parameter1D/2D NMR SpectroscopyMass Spectrometry (MS/MS)Single Crystal X-Ray Diffraction (SC-XRD)
Primary Principle Nuclear spin resonance & magnetic environmentIonization, fragmentation, & mass-to-charge ratioX-ray photon scattering by electron clouds
Regiochemical Confidence High (if through-bond/space correlations are clear)Low to Moderate (relies on distinct fragmentation)Absolute (direct 3D spatial mapping)
Sample Requirement 1–5 mg (solution state)< 1 µg (solution state)A single high-quality crystal (or crystalline sponge)
Time-to-Result Minutes to HoursMinutesDays to Weeks (bottleneck: crystal growth)
Key Limitation Fails with heavy quaternary substitution or signal overlapCannot easily distinguish isobaric regioisomersRequires crystallization; provides static solid-state view

Decision Logic for Structural Elucidation

G Start Synthesize Regioisomer Mixture NMR 1D/2D NMR Analysis (HMBC, NOESY) Start->NMR Decision Are signals distinct & correlations unambiguous? NMR->Decision Proceed Proceed with NMR Assignment Decision->Proceed Yes Cryst Attempt Crystallization (Vapor Diffusion/Cooling) Decision->Cryst No / Ambiguous CrystSuccess Suitable Crystal Obtained? Cryst->CrystSuccess SCXRD SC-XRD Data Collection & Refinement CrystSuccess->SCXRD Yes Sponge Crystalline Sponge Method (MOFs) CrystSuccess->Sponge No Absolute Absolute Regiochemical Confirmation SCXRD->Absolute Sponge->SCXRD

Workflow for determining the regioselectivity of coupling reactions using NMR and SC-XRD.

Self-Validating Experimental Protocol: Regioselective Coupling & SC-XRD Elucidation

To ensure scientific integrity, the following workflow represents a self-validating system. It utilizes orthogonal pre-screening to verify mass and purity before committing to the time-intensive process of crystallographic refinement.

Step 1: Regioselective Cross-Coupling Reaction
  • Procedure: Charge a flame-dried Schlenk flask with the polyhalogenated substrate (1.0 equiv), organotin/organoboron reagent (1.1 equiv), and Pd catalyst (e.g.,

    
    , 0.05 equiv). Purge the flask with 
    
    
    
    and add degassed solvent (e.g., Toluene). Heat to the specified reaction temperature.
  • Causality: Limiting the coupling partner to strictly 1.1 equivalents prevents over-functionalization. This kinetic control allows the inherent electronic bias of the polyhalogenated scaffold to dictate the primary site of oxidative addition.

Step 2: Reaction Quenching and Orthogonal Pre-Screening
  • Procedure: Quench the reaction, extract the organic layer, and purify the crude mixture via flash column chromatography. Screen the isolated major fraction using LC-MS and

    
     NMR.
    
  • Causality: LC-MS confirms the exact mass of the mono-coupled product, validating the reaction's success. NMR provides an initial structural hypothesis. If critical protons are missing (common in fully substituted aromatic rings), through-space NOESY correlations will fail, triggering the need for SC-XRD.

Step 3: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 5–10 mg of the purified regioisomer in a minimum volume of a "good" solvent (e.g., dichloromethane) in a small inner vial. Place this inside a larger outer vial containing a "poor" anti-solvent (e.g., pentane). Seal the outer vial tightly and leave undisturbed at room temperature for 48–72 hours.

  • Causality: The slow, vapor-phase diffusion of the anti-solvent into the inner solution reduces the analyte's solubility on a thermodynamic gradient. This gradual supersaturation promotes ordered nucleation and the growth of high-quality, diffraction-grade single crystals rather than rapid amorphous precipitation.

Step 4: SC-XRD Data Collection and Refinement
  • Procedure: Mount a suitable single crystal on a diffractometer equipped with a Mo-K

    
     or Cu-K
    
    
    
    X-ray source. Collect diffraction data at cryogenic temperatures (e.g., 100 K). Solve the structure using direct methods (e.g., SHELXT) and refine using least-squares minimization (SHELXL).
  • Causality: Cryogenic cooling minimizes thermal atomic vibrations within the lattice. This prevents the smearing of electron density and enhances high-angle diffraction intensity, yielding a highly precise 3D coordinate map that provides absolute confirmation of the coupling site.

References

  • BenchChem. "Confirming Regioselectivity in 5,6-Diaminouracil Reactions: A 2D-NMR Comparison Guide." BenchChem, 2025. 2

  • "Synthesis and Regioselective Functionalization of Perhalogenated BODIPYs." NIH / PMC. 3

  • "A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics." ResearchGate. 1

  • "Application of Crystalline Matrices for the Structural Determination of Organic Molecules." NIH / PMC. 4

Sources

Comparative Guide: Boronic Acid Derivatives in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Boron Problem"

In pharmaceutical process chemistry, the Suzuki-Miyaura coupling is ubiquitous, yet the choice of boron reagent is often relegated to commercial availability rather than mechanistic suitability. This is a critical error.

While Boronic Acids (BAs) are the atom-economic standard, their susceptibility to protodeboronation (especially in 2-heterocycles) and variable stoichiometry (anhydride formation) compromises reproducibility. Pinacol Esters (BPin) offer stability but suffer from poor atom economy and difficult purification. MIDA Boronates and Potassium Organotrifluoroborates (


)  have emerged as "slow-release" surrogates, solving the stability-reactivity paradox by maintaining a low steady-state concentration of the active species.

This guide objectively compares these four classes, providing the mechanistic grounding and protocols necessary to select the correct reagent for complex scaffolds.

Mechanistic Divergence: The Activation Pathways

To choose the right reagent, one must understand how it enters the catalytic cycle. The active transmetallating species is almost invariably the hydroxyboronate anion


.
  • Acids/Esters: Rely on equilibrium with base. High instantaneous concentration of

    
     leads to side reactions (protodeboronation).
    
  • MIDA/BF3K: Rely on hydrolysis. Rate-limiting hydrolysis creates a "slow release" effect, suppressing side reactions.

Visualization: Activation Pathways

The following diagram illustrates how different precursors converge on the active species.

BoronActivation BA Boronic Acid R-B(OH)2 Anhydride Boroxine (Trimer) BA->Anhydride Equilibrium Active Hydroxyboronate Anion [R-B(OH)3]- BA->Active +OH- (Fast) BPin Pinacol Ester R-BPin BPin->Active Hydrolysis (Slow/Base dep.) MIDA MIDA Boronate Sp3 Hybridized MIDA->BA Slow Release (aq. Base/Heat) BF3K Trifluoroborate R-BF3K BF3K->BA Hydrolysis (Acid or Base) Pd Pd-Catalyst (Transmetallation) Active->Pd Main Pathway Decomp Protodeboronation R-H Active->Decomp Side Rxn (If [Active] is too high)

Figure 1: Convergence of boron reagents. Note that MIDA and BF3K act as reservoirs, releasing the active acid slowly to prevent decomposition.

Comparative Analysis of Reagents

Class A: Free Boronic Acids ( )
  • Status: The baseline reagent.

  • Pros: Highest atom economy; commercially abundant; no deprotection needed.

  • Cons:

    • Stoichiometry Issues: They exist in equilibrium with boroxines (anhydrides). Weighing a "pure" sample often results in variable molar equivalents.

    • Protodeboronation: Rapid decomposition of 2-pyridyl, 2-furanyl, and polyfluorophenyl acids in basic media.

  • Best For: Simple aryl-aryl couplings; scale-up where cost is paramount.

Class B: Pinacol Esters (BPin)
  • Status: The robust standard.

  • Pros: Thermally stable; easy to handle; compatible with many anhydrous conditions.[1]

  • Cons:

    • Purification: BPin byproducts are difficult to separate from non-polar products on silica gel (no "catch and release").

    • Atom Economy: Poor. You are discarding a large molecular weight fraction.

  • Best For: Intermediates requiring purification before coupling; substrates sensitive to acidic workups.

Class C: MIDA Boronates (N-Methyliminodiacetic acid)[2][3][4]
  • Status: The "Iterative Architect."

  • Mechanism: The boron is

    
     hybridized (tetrahedral), shutting down its Lewis acidity. It is inert to transmetallation until hydrolyzed.
    
  • Pros:

    • Slow Release: Under mild aqueous base (

      
      ), it hydrolyzes slowly, keeping 
      
      
      
      low. This enables the coupling of unstable 2-pyridyl species.
    • Purification: MIDA boronates are highly polar and silica-stable. They can be eluted last, allowing easy separation from byproducts.

  • Cons: High cost per mole; low atom economy.

  • Best For: Iterative synthesis (building blocks), unstable 2-heterocycles, and automated synthesis.

Class D: Potassium Organotrifluoroborates ( )
  • Status: The "Industrial Workhorse."

  • Pros:

    • Stability: Air and moisture stable solids; indefinite shelf life.

    • Oxidative Resistance: Compatible with oxidants (e.g.,

      
      ) that would destroy boronic acids.
      
  • Cons:

    • Solubility: Insoluble in THF/DCM. Requires polar solvents (MeOH,

      
      ) or phase transfer catalysts.
      
    • Etching: Fluoride release can damage glass-lined reactors on a massive scale.

  • Best For: Late-stage functionalization; reactions requiring oxidative conditions elsewhere on the molecule.

Data Summary: Performance Matrix

FeatureBoronic AcidPinacol EsterMIDA BoronateTrifluoroborate
Atom Economy HighLowVery LowModerate
Bench Stability Low (Oxidation/Dehydration)HighVery HighVery High
2-Pyridyl Stability Poor (Rapid Protodeboronation)ModerateExcellent (Slow Release)Good
Purification VariableDifficult (Streaking)Excellent (Silica compatible)Recrystallization
Solubility Organic/AqueousOrganicOrganic (Polar)Polar/Aqueous only
Cost $


$

Experimental Protocols

Protocol A: The "Slow Release" Method (For Unstable Substrates)

Use this for 2-pyridyl, vinyl, or electron-deficient heteroaryl couplings where standard boronic acids fail due to protodeboronation.

Rationale: We utilize the hydrolysis rate differential of MIDA boronates.


 provides a pH that hydrolyzes the MIDA ligand slower than the cross-coupling rate (

), preventing accumulation of the unstable free acid.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)[2]

  • MIDA Boronate (1.2 - 1.5 equiv)[2]

  • Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos (4-10 mol%) (SPhos is critical for sterically demanding or heteroaryl couplings).

  • Base:

    
     (7.5 equiv) - Must be excess to drive hydrolysis.
    
  • Solvent: Dioxane:Water (5:1).

Step-by-Step:

  • Setup: Charge a reaction vial with the MIDA boronate, Aryl Halide, Pd(OAc)2, and SPhos.

  • Degassing: Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add the Dioxane/Water mixture (degassed).

  • Activation: Heat to 60°C . Note: Higher temperatures (100°C) may accelerate protodeboronation faster than coupling for very sensitive substrates.

  • Monitoring: Monitor via LCMS. You will see the MIDA signal decrease as the Product signal increases. You should not see a large buildup of free Boronic Acid.

  • Workup: Dilute with EtOAc, wash with water. The unreacted MIDA boronate remains in the organic layer but is very polar; it can be separated via column chromatography (MIDA elutes with MeOH/DCM mixtures).

Protocol B: Iterative Synthesis Workflow (MIDA specific)

This workflow allows you to install a boron group, purify, and then react it in a subsequent step.

MIDA_Workflow Start Start: Halide-MIDA-Boronate (Bifunctional Reagent) Step1 Step 1: Coupling at Halide (Anhydrous Conditions) Start->Step1 Boron protected from Pd Purify Purification (Silica Gel - MIDA is stable) Step1->Purify Remove byproducts Step2 Step 2: Hydrolysis of MIDA (Release B(OH)2) Purify->Step2 aq. NaOH (Fast) Step3 Step 3: Coupling at Boron (Standard Suzuki) Step2->Step3 Add new Halide

Figure 2: The iterative MIDA cycle allows for the synthesis of complex oligomers.

Troubleshooting & Decision Matrix

Scenario 1: My yield is low (<30%) and I see deboronated starting material (


). 
  • Diagnosis: Rapid protodeboronation.[3]

  • Solution: Switch to MIDA Boronate or Trifluoroborate . Use the "Slow Release" protocol (Protocol A). Lower the temperature and increase catalyst loading to favor coupling over decomposition.

Scenario 2: I cannot separate the product from the excess boron reagent.

  • Diagnosis: Pinacol contamination.

  • Solution: Switch to MIDA . After the reaction, the unreacted MIDA reagent is highly polar and can be retained on silica while the non-polar product elutes, or vice-versa. Alternatively, treat the crude Pinacol reaction with aqueous sorbitol to form a water-soluble boronate complex.

Scenario 3: The reaction stalls at 50% conversion.

  • Diagnosis: Catalyst poisoning or ligand dissociation.

  • Solution: If using Boronic Acids, the high concentration of boronate anion might be inhibiting the catalyst. Switch to Trifluoroborates for a steady, low-concentration release of the active species.

References

  • Miyaura, N.; Suzuki, A. "Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst." J. Chem. Soc., Chem. Commun.1979 , 866. Link

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[4] J. Am. Chem. Soc.[5][4][6]2009 , 131, 6961–6963.[4] Link

  • Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction." Acc. Chem. Res.2007 , 40, 275–286. Link

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chem. Soc. Rev.2014 , 43, 412-443. Link

  • Cox, P. A.; et al. "Protodeboronation of (Hetero)Arylboronic Acids." J. Am. Chem. Soc.[5][4][6]2016 , 138, 9145–9157. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Bromo-3-iodo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hazard Context

6-Bromo-3-iodo-4H-chromen-4-one (CAS: 942474-12-6) is a di-halogenated flavone scaffold frequently employed in Suzuki-Miyaura and Sonogashira cross-coupling reactions for drug discovery.

While officially classified under GHS as an Irritant (H315, H319, H335 ), treating this compound merely as "standard organic waste" is a procedural error. The presence of both bromine and iodine substituents significantly increases the molecular weight and lipophilicity compared to the parent chromone.

The Critical Risk: The primary danger is not the solid itself, but the "Carrier Effect." When this lipophilic solid is solubilized in polar aprotic solvents (e.g., DMSO, DMF) or halogenated carriers (DCM), the solvent acts as a vehicle, potentially facilitating rapid transdermal delivery of the halogenated payload.

Core Directive: PPE selection must be dynamic—scaling from particulate protection (solid state) to permeation resistance (solvated state).

The PPE Matrix: Dynamic Protection Standards

Do not use a "one-size-fits-all" approach. Select PPE based on the physical state of the compound.[1]

ComponentPhase A: Solid Handling (Weighing/Transfer)Phase B: Solvated Handling (Synthesis/Extraction)Technical Rationale
Hand Protection Single Nitrile (4-5 mil)Double Nitrile or Silver Shield® (Laminate)Solvents like DCM degrade nitrile in <5 mins. Double gloving provides a "sacrificial" outer layer.
Respiratory Fume Hood (Face Velocity: 80-100 fpm)Fume Hood + Sash loweredEngineering controls are primary. N95 is only for emergency spill cleanup outside the hood.
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Goggles are mandatory for solutions to prevent splashes from reaching the tear ducts.
Body Defense Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron (if >500mL)Cotton absorbs splashes; an apron prevents soak-through during large-scale extractions.

Operational Protocol: Step-by-Step Workflow

This protocol uses a Self-Validating System : Each step includes a "Check" to ensure safety before proceeding.

Phase 1: Pre-Operational Setup
  • Static Mitigation: Halogenated chromones are often electrostatic powders. Place an ionizing bar or anti-static gun near the balance to prevent "fly-away" dust.

  • Glove Check: Inflate gloves with air to check for pinholes before use.

  • Validation: Verify Fume Hood flow monitor reads "Normal" or face velocity is >0.4 m/s.

Phase 2: Weighing & Solubilization
  • The Transfer: Weigh the solid inside the fume hood. If the balance is external, use a tared, screw-top vial. Never carry an open weigh boat across the lab.

  • Solvent Addition:

    • If using DMSO/DMF: These are skin penetrants. Action: Don a second pair of nitrile gloves immediately.

    • If using DCM/Chloroform: These permeate nitrile rapidly. Action: Change outer gloves every 15 minutes or immediately upon splash contact.

Phase 3: Cleanup & Decontamination[2]
  • Wipe Down: Use a solvent-dampened Kimwipe (acetone or ethanol) to wipe the balance area.

  • UV Check (Optional but Recommended): Many chromones fluoresce. Use a handheld UV lamp (365 nm) to inspect the work area for invisible dust residues.

Disposal Logistics: The "Cradle-to-Grave" Path

Improper disposal of halogenated organics is a leading cause of regulatory fines and incinerator damage.

  • Classification: Halogenated Organic Waste .[2][3][4]

  • Segregation:

    • DO NOT mix with non-halogenated solvents (Acetone, Hexanes) if possible. High halogen content (>1-2%) requires specialized high-temperature incineration to prevent dioxin formation.

    • DO NOT mix with strong oxidizers or acids.[5]

  • Labeling: The waste tag must explicitly list "6-Bromo-3-iodo-4H-chromen-4-one" and the solvent. Do not just write "Organic Waste."

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Carrier Effect" risk.

G Start Start: 6-Bromo-3-iodo-4H-chromen-4-one StateCheck Check Physical State Start->StateCheck Solid SOLID (Powder) StateCheck->Solid Weighing Solution SOLUTION (Dissolved) StateCheck->Solution Synthesis SolidPPE PPE: Single Nitrile + Safety Glasses Risk: Inhalation/Dust Solid->SolidPPE SolventCheck Check Solvent Type Solution->SolventCheck Disposal DISPOSAL: Halogenated Waste Stream (High Temp Incineration) SolidPPE->Disposal Solid Waste Polar Polar Aprotic (DMSO/DMF) Risk: Transdermal Carrier SolventCheck->Polar Halogen Halogenated (DCM/CHCl3) Risk: Rapid Permeation SolventCheck->Halogen ActionPolar PROTOCOL: Double Nitrile Gloves Change immediately on splash Polar->ActionPolar ActionHalogen PROTOCOL: Laminate Gloves or Change Nitrile every 15 mins Halogen->ActionHalogen ActionPolar->Disposal ActionHalogen->Disposal

Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.

Emergency Response Drill

Scenario A: Skin Contact (Solid)

  • Brush off excess powder gently (do not wet initially, as this may increase absorption).

  • Wash with soap and copious water for 15 minutes.

Scenario B: Skin Contact (DMSO/DCM Solution)

  • IMMEDIATE ACTION: Remove gloves/clothing immediately. The solvent is carrying the toxin into your skin now.

  • Flush with water for 15 minutes.

  • Seek medical attention.[1] Provide the SDS to the physician, noting the iodine/bromine content for potential sensitization checks.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 6-Bromo-3-iodo-4H-chromen-4-one.

  • Occupational Safety and Health Administration (OSHA). (2023). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132).

  • National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

  • Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Nitrile vs. Halogenated Solvents.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.